4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
Description
Properties
Molecular Formula |
C9H6F3NO3 |
|---|---|
Molecular Weight |
233.14 g/mol |
IUPAC Name |
2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanone |
InChI |
InChI=1S/C9H6F3NO3/c1-5-2-3-6(4-7(5)13(15)16)8(14)9(10,11)12/h2-4H,1H3 |
InChI Key |
PMTPWJJILUIJEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Electronic Effects of the Trifluoroacetyl Group in 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone: A Technical Guide for Covalent Drug Design
Executive Summary
The rational design of targeted covalent inhibitors (TCIs) relies heavily on tuning the electrophilicity of reactive "warheads." Among these, the trifluoroacetyl group (-COCF₃) stands out as a privileged motif for reversibly targeting serine and cysteine proteases. This whitepaper deconstructs the electronic environment of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone , analyzing how the synergistic inductive and resonance effects of its substituents govern its thermodynamic hydration equilibrium and its kinetic reactivity as an electrophile.
Structural Deconstruction & Electronic Profiling
The reactivity of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is dictated by a highly polarized π -system, driven by three distinct substituents acting on the core acetophenone scaffold:
-
The Trifluoroacetyl Group (-COCF₃) at C1': The primary driver of reactivity. The extreme electronegativity of the three fluorine atoms creates a powerful inductive electron withdrawal (-I). This severely lowers the energy of the carbonyl π∗ lowest unoccupied molecular orbital (LUMO), rendering the carbonyl carbon exceptionally susceptible to nucleophilic attack.
-
The Nitro Group (-NO₂) at C3': Positioned meta to the carbonyl, the nitro group exerts a strong inductive (-I) and resonance (-M) effect on the aromatic ring. While the meta position prevents direct resonance delocalization of the carbonyl π -electrons into the nitro oxygen, the overall electron withdrawal from the ring severely destabilizes the partial positive charge on the carbonyl carbon, further amplifying its electrophilicity [1].
-
The Methyl Group (-CH₃) at C4': Positioned para to the nitro group, the methyl group provides a weak electron-donating (+I) effect via hyperconjugation. While it slightly offsets the extreme electron deficiency, its primary role in drug design is often as a lipophilic anchor to engage hydrophobic sub-pockets (e.g., the S1 or S2 pockets of a protease) rather than acting as a primary electronic modulator.
Table 1: Hammett Constants ( σ ) for Substituents in 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
| Substituent | Position relative to Carbonyl | Hammett Constant ( σ ) | Primary Electronic Effect |
| -CF₃ (in -COCF₃) | Alpha | N/A (Highly +) | Strong Inductive (-I) |
| -NO₂ | Meta (3') | +0.71 | Inductive (-I), Resonance (-M) |
| -CH₃ | Para (4') | -0.17 | Weak Inductive (+I), Hyperconjugation |
Thermodynamic Consequences: The Hydration Equilibrium
Because of the profound electrophilicity of the carbonyl carbon, trifluoroacetophenones undergo spontaneous, reversible addition of water to form stable gem-diols (hydrates) in aqueous media [2]. The equilibrium constant for dehydration ( Kd=[Ketone]/[Hydrate] ) is exceptionally low for these compounds.
For the parent α,α,α -trifluoroacetophenone, Kd is approximately 0.018 at 25°C, meaning the hydrate form dominates by a factor of ~55 in aqueous solutions [3]. The introduction of the strongly electron-withdrawing 3'-nitro group pushes this equilibrium even further toward the hydrate. Furthermore, the resulting gem-diol is remarkably acidic; the pKa of m-nitro- α,α,α -trifluoroacetophenone hydrate is 9.18, illustrating how effectively the electron-deficient ring and -CF₃ group stabilize the resulting alkoxide anion [4].
Table 2: Hydration and Acidity Data for Substituted Trifluoroacetophenones
| Compound | Kd (Dehydration Constant) | Hydrate pKa | Dominant Form in Aqueous Media (pH 7.4) |
| Acetophenone | > 1000 | N/A | Ketone |
| α,α,α -Trifluoroacetophenone | 0.018 | 10.00 | Gem-diol (Hydrate) |
| 3'-Nitro- α,α,α -trifluoroacetophenone | < 0.005 (Est.) | 9.18 | Gem-diol (Hydrate) |
Reactivity & Application: Electrophilic Warheads in Covalent Drug Design
The trifluoroacetyl group is a privileged "warhead" in the design of targeted covalent inhibitors (TCIs), particularly against viral and human proteases (such as the SARS-CoV-2 Main Protease, Mpro) [5]. The mechanism relies on the target enzyme's active site nucleophile (e.g., Cys145) attacking the ultra-electrophilic carbonyl carbon of the inhibitor.
Unlike irreversible alkylating agents, the trifluoroacetyl group forms a reversible tetrahedral hemiketal or hemithioacetal [6]. The electron-withdrawing nature of the -CF₃ and 3'-NO₂ groups stabilizes the negative charge on the tetrahedral oxygen intermediate, effectively trapping the enzyme in a highly stable, yet thermodynamically reversible, non-functional state [7].
Mechanism of reversible covalent inhibition by trifluoroacetophenone derivatives.
Experimental Methodologies (Self-Validating Protocols)
Expertise & Experience Note: When working with highly electrophilic fluorinated ketones, standard chromatographic techniques (like RP-HPLC) often yield broad, tailing peaks due to rapid on-column hydration-dehydration equilibration. Therefore, in situ spectroscopic methods are strictly preferred for thermodynamic and kinetic measurements [8].
UV-Vis Spectrophotometric Determination of Hydration Equilibrium ( Kd )
Causality: The unhydrated ketone possesses a conjugated π→π∗ transition (typically 250-290 nm) that is completely abolished upon rehybridization to the sp³ gem-diol. By tracking the attenuation of this absorbance band as a function of water concentration in an aprotic solvent, Kd can be precisely calculated without disrupting the equilibrium.
Workflow for spectrophotometric determination of hydration-dehydration equilibrium constants.
Step-by-Step Protocol:
-
Solvent Preparation: Prepare a 1.0 mM stock solution of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in anhydrous acetonitrile (ensure water content < 10 ppm via Karl Fischer titration).
-
Titration: In a temperature-controlled quartz cuvette (25.0 ± 0.1 °C), add aliquots of HPLC-grade water to achieve volumetric fractions ranging from 0% to 20% H₂O.
-
Spectral Acquisition: Scan from 200 to 400 nm. The primary ketone absorbance peak will decrease proportionally with water addition.
-
Validation (Self-Validating Step): Cycle the cuvette temperature to 40°C and back to 25°C. A return to the exact initial absorbance confirms that the signal change is due to a reversible thermodynamic equilibrium ( Kd ), not irreversible nucleophilic degradation or precipitation.
-
Calculation: Use the modified Beer-Lambert law to plot [H2O] vs. Absorbance and extract the Kd value.
Kinetic Evaluation of Thiol Reactivity (Covalent Warhead Simulation)
Causality: To evaluate the warhead's efficacy for cysteine protease inhibition, a kinetic assay using a model nucleophile (e.g., cysteamine) is employed. The 3'-nitro group acts as an internal chromophoric reporter, shifting its absorption profile upon the disruption of cross-conjugation during hemithioacetal formation.
Step-by-Step Protocol:
-
Buffer Setup: Prepare 50 mM Phosphate buffer at pH 7.4, supplemented with 1 mM EDTA to prevent trace-metal oxidation of thiols.
-
Reagent Mixing: Introduce the ketone (final concentration 50 µM) into the buffer. Allow 10 minutes for the baseline hydration equilibrium to establish.
-
Initiation: Inject a 10-fold molar excess of cysteamine (500 µM) to ensure pseudo-first-order kinetics.
-
Monitoring: Continuously monitor the decay of the ketone/hydrate equilibrium absorbance at 285 nm over 60 minutes.
-
Data Fitting: Fit the decay curve to a single exponential function to derive the pseudo-first-order rate constant ( kobs ). Plotting kobs against varying thiol concentrations yields the second-order rate constant ( kinact ), providing a direct quantitative measure of warhead electrophilicity.
References
-
Hydration-dehydration constants of α,α,α-trifluoroacetophenone by spectral and electrochemical methods. Journal of the Chemical Society, Faraday Transactions 1.[Link]
-
Dynamic kinetic resolution of transient hemiketals: a strategy for the desymmetrisation of prochiral oxetanols. Chemical Science (RSC).[Link]
-
THE ACIDITY OF SOME AROMATIC FLUORO ALCOHOLS AND KETONES. Canadian Journal of Chemistry.[Link]
-
The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations. NIH/PMC.[Link]
-
QM/MM Simulations of the Covalent Inhibition of the SARS-CoV-2 Main Protease: Four Compounds and Three Reaction Mechanisms. ChemRxiv.[Link]
Sources
- 1. Dynamic kinetic resolution of transient hemiketals: a strategy for the desymmetrisation of prochiral oxetanols - Chemical Science (RSC Publishing) DOI:10.1039/D2SC01547A [pubs.rsc.org]
- 2. Hydration-dehydration constants of α,α,α-trifluoroacetophenone by spectral and electrochemical methods - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 3. Hydration-dehydration constants of α,α,α-trifluoroacetophenone by spectral and electrochemical methods - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Mpro-targeted anti-SARS-CoV-2 inhibitor-based drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The history, mechanism, and perspectives of nirmatrelvir (PF-07321332): an orally bioavailable main protease inhibitor used in combination with ritonavir to reduce COVID-19-related hospitalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. pubs.acs.org [pubs.acs.org]
Unraveling the Mass Spectrometry Fragmentation Pathways of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
Executive Summary
The structural elucidation of complex halogenated nitroaromatics requires a deep understanding of gas-phase ion chemistry. 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (C9H6F3NO3, MW: 233.14 g/mol ) is a highly functionalized molecule featuring a trifluoroacetyl group, a nitro group, and a methyl group on a benzene core. This whitepaper provides an in-depth mechanistic guide to its Electron Ionization Mass Spectrometry (EI-MS) fragmentation pathways. By synthesizing field-proven insights with rigorous analytical protocols, this guide serves as a foundational resource for researchers in organic synthesis, drug development, and forensic metabolomics.
Structural Significance and Ionization Dynamics
In mass spectrometry, the behavior of a molecule under 70 eV electron ionization is dictated by the relative stabilities of the resulting radical cations and the thermodynamic favorability of neutral losses. For 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone, the ionization predominantly occurs at the heteroatoms (the carbonyl oxygen or the nitro group oxygen) due to their non-bonding lone pairs.
The presence of the strongly electron-withdrawing trifluoromethyl (–CF3) and nitro (–NO2) groups significantly destabilizes the molecular ion [M]⁺• at m/z 233, often resulting in a low-intensity molecular ion peak. The fragmentation is driven by two competing but highly predictable pathways: the α-cleavage of the trifluoroacetyl moiety and the complex rearrangement of the nitroaromatic system[1].
Core Fragmentation Mechanisms (EI-MS)
Alpha-Cleavage and Acylium Ion Formation
The most dominant fragmentation pathway for trifluoroacetophenone derivatives is the α-cleavage of the C–C bond between the carbonyl carbon and the trifluoromethyl group.
-
Causality: The high electronegativity of the fluorine atoms highly polarizes the adjacent C–C bond. Upon ionization at the carbonyl oxygen, the expulsion of the stable trifluoromethyl radical (•CF3, 69 Da) requires relatively low activation energy.
-
Result: This yields the 4-methyl-3-nitrobenzoyl cation at m/z 164. This acylium ion is exceptionally stable due to resonance delocalization across the aromatic ring, making it the expected base peak (100% relative abundance) in the spectrum[1].
Nitro-Nitrite Rearrangement
Nitroaromatics exhibit a hallmark rearrangement under EI conditions before dissociation.
-
Causality: The electronically excited molecular ion undergoes an isomerization where an oxygen atom from the nitro group attacks the adjacent aromatic carbon, forming a nitrite ester intermediate.
-
Result: This intermediate readily expels a nitric oxide radical (•NO, 30 Da), generating a phenoxy-type radical cation at m/z 203. Alternatively, direct homolytic cleavage of the C–NO2 bond results in the loss of a nitrogen dioxide radical (•NO2, 46 Da), yielding an aromatic cation at m/z 187[2].
Aromatic Ring Degradation
Following the primary α-cleavage, the acylium ion (m/z 164) undergoes subsequent degradation. The loss of neutral carbon monoxide (CO, 28 Da) is a classic transition, producing the 4-methyl-3-nitrophenyl cation at m/z 136. Further loss of the nitro group (•NO2, 46 Da) from this species yields a highly stable tolyl/tropylium-type cation at m/z 90[3].
Fragmentation Pathway Visualization
Proposed EI-MS fragmentation pathways of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
Quantitative m/z Assignments
The following table summarizes the predicted quantitative data and mass-to-charge (m/z) assignments based on the established behavior of analogous trifluoroacetyl and nitroaromatic systems.
| m/z | Ion Type | Fragment Formula | Neutral Loss | Expected Relative Abundance |
| 233 | Molecular Ion[M]⁺• | C9H6F3NO3⁺• | None | Low (<10%) |
| 203 | Phenoxy Cation | C9H6F3O2⁺ | •NO (30 Da) | Low-Medium |
| 187 | Aromatic Cation | C9H6F3O⁺ | •NO2 (46 Da) | Medium |
| 164 | Acylium Cation | C8H6NO3⁺ | •CF3 (69 Da) | Base Peak (100%) |
| 136 | Phenyl Cation | C7H6NO2⁺ | •CF3 + CO (97 Da) | High |
| 90 | Tolyl/Tropylium Cation | C7H6⁺ | •CF3 + CO + •NO2 (143 Da) | Medium |
| 69 | Trifluoromethyl Cation | CF3⁺ | [M - CF3] (164 Da) | Medium |
Self-Validating Experimental Protocol (GC-EI-MS)
To ensure high-fidelity data acquisition, the analytical workflow must be treated as a self-validating system. Every step is designed to prevent artifact formation and verify instrument calibration prior to sample injection.
Self-validating GC-EI-MS experimental workflow for nitroaromatic structural elucidation.
Step 1: System Suitability and PFTBA Tuning
-
Action: Perform an autotune using Perfluorotributylamine (PFTBA).
-
Causality: Tuning ensures the quadrupole mass analyzer is correctly calibrated across the mass range. Verify that the relative abundances of m/z 69, 219, and 502 meet manufacturer specifications. Because our target molecule produces an m/z 69 fragment (CF3⁺), accurate calibration at the low-mass end is strictly non-negotiable.
Step 2: Sample Preparation
-
Action: Dissolve 1.0 mg of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in 1.0 mL of LC-MS grade ethyl acetate or dichloromethane. Dilute 1:100 to achieve a final concentration of 10 µg/mL.
-
Causality: High concentrations lead to detector saturation and ion-molecule reactions in the source (e.g., self-chemical ionization), which artificially suppresses the molecular ion and distorts the fragmentation ratios.
Step 3: GC-MS Acquisition Parameters
-
Injection: 1 µL, Split ratio 10:1. Injector temperature: 250°C.
-
Column: Non-polar stationary phase (e.g., HP-5MS or DB-5MS, 30 m × 0.25 mm × 0.25 µm).
-
Oven Program: 60°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).
-
Ion Source: Electron Ionization (EI) at 70 eV. Source temperature: 230°C.
-
Causality: 70 eV is the universally accepted standard for EI-MS. It provides an internal energy of ~6-8 eV to the molecule, which is precisely the energy regime required to overcome the activation barriers for both the simple α-cleavage and the complex nitro-nitrite rearrangement, ensuring spectral reproducibility against standard libraries.
Step 4: Data Processing and Blank Subtraction
-
Action: Run a solvent blank immediately prior to the sample. Subtract the blank spectrum from the analyte spectrum.
-
Causality: Eliminates background column bleed (e.g., siloxanes at m/z 207, 281) which could be misidentified as low-abundance target fragments.
Conclusion
The mass spectrometric fingerprint of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a textbook convergence of two powerful functional group directives: the resonance-stabilized α-cleavage driven by the trifluoroacetyl group, and the radical rearrangement inherent to nitroaromatics. By employing a rigorously tuned, self-validating GC-EI-MS protocol, researchers can reliably leverage these pathways for unambiguous structural elucidation in complex matrices.
References
- Application Note: Mass Spectrometry Analysis of 4'-Nitroacetophenone Semicarbazone Benchchem URL
- Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry PubMed / Rapid Communications in Mass Spectrometry URL
- Fragmentation Pathways of Trifluoroacetyl Derivatives of Methamphetamine, Amphetamine, and Methylenedioxyphenylalkylamine Designer Drugs by Gas Chromatography/Mass Spectrometry ResearchGate / International Journal of Spectroscopy URL
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
Thermodynamic Stability and Melting Point of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone: A Physicochemical and Methodological Analysis
An In-depth Technical Guide
Introduction: Unpacking the Molecular Architecture
The molecule 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a substituted aromatic ketone. Its physicochemical properties are not merely a sum of its parts but a result of the complex interplay between its constituent functional groups. Understanding this interplay is paramount for predicting its behavior in various environments, from synthetic reaction conditions to biological assays.
The core structure consists of:
-
A Phenyl Ring: The aromatic core.
-
An Acetyl Group (-COCH₃) modified with Trifluorination (-COCF₃): The trifluoromethyl group is a powerful electron-withdrawing group (EWG) due to the high electronegativity of fluorine. This significantly impacts the electrophilicity of the carbonyl carbon.
-
A 4'-Methyl Group (-CH₃): A classic electron-donating group (EDG) via hyperconjugation.
-
A 3'-Nitro Group (-NO₂): One of the strongest electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic substitution and influences intermolecular interactions.
The substitution pattern places the electron-donating methyl group para to the trifluoroacetyl moiety and the electron-withdrawing nitro group meta to it. This specific arrangement creates a nuanced electronic environment that dictates the molecule's stability, reactivity, and solid-state properties. This guide will dissect these factors and provide the methodologies required for their precise measurement.
Synthesis and Purification Strategy: A Proposed Pathway
Given the absence of a documented synthesis for this specific molecule, a logical approach is a Friedel-Crafts acylation of a suitable precursor.
Proposed Reaction: Friedel-Crafts Acylation of 4-methyl-3-nitrotoluene.
Structural Elucidation of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone: A Comprehensive X-ray Crystallography Guide
Executive Summary
For researchers and drug development professionals, the precise 3D spatial arrangement of a small molecule dictates its pharmacokinetics, target binding affinity, and off-target liability. 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (CAS: 411233-46-0)[1] is a highly functionalized building block featuring a push-pull electronic system and significant steric crowding. The presence of a trifluoroacetyl group (-C(=O)CF ), a nitro group (-NO ), and a methyl group (-CH ) on a single phenyl scaffold creates a complex conformational landscape.
This whitepaper provides an authoritative, step-by-step methodological guide to determining the single-crystal X-ray structure of this compound. By detailing the causality behind experimental choices—from crystallization to advanced Quantum Crystallography refinement—this guide serves as a robust framework for structural elucidation.
Crystallization Methodology: Overcoming Fluorine-Induced Solubility
Fluorinated organic molecules often exhibit high solubility in non-polar organic solvents and a tendency to form oils rather than ordered crystal lattices. To counteract this, a Vapor Diffusion strategy is strictly recommended over slow evaporation.
Protocol: Vapor Diffusion Crystallization
-
Causality: Vapor diffusion allows for an exceptionally slow, thermodynamically controlled increase in supersaturation. This minimizes the nucleation rate, ensuring the growth of fewer, but larger and defect-free single crystals required for high-resolution diffraction.
-
Solvent Selection: Dissolve 10–15 mg of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in 0.5 mL of dichloromethane (CH Cl ). Dichloromethane acts as an excellent solvent for the polar/non-polar hybrid nature of the molecule.
-
Anti-Solvent Selection: Place the open sample vial inside a larger, sealed vessel containing 3 mL of n-hexane (anti-solvent).
-
Incubation: Store the sealed system at an ambient, vibration-free temperature (20 °C) for 3–7 days. The volatile CH Cl will slowly exchange with the hexane vapor, gently precipitating the target compound.
Data Acquisition Protocol
Acquiring high-quality diffraction data requires hardware parameters tailored to the specific atomic makeup of the crystal.
Step-by-Step Acquisition Workflow
-
Crystal Mounting: Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Coat the crystal in paratone oil and mount it on a MiTeGen loop.
-
Cryocooling (100 K): Immediately transfer the crystal to the diffractometer under a steady stream of nitrogen gas at 100 K.
-
Causality: The -CF group is notoriously susceptible to dynamic rotational disorder at room temperature. Freezing the crystal at 100 K suppresses thermal vibrations (minimizing Debye-Waller factors), allowing for precise localization of the fluorine electron density.
-
-
X-ray Source Selection: Utilize a diffractometer equipped with a Cu K microsource ( Å) rather than Mo K .
-
Causality: Because 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone lacks heavy atoms (Z > 18), Cu K radiation significantly enhances the diffraction intensities of the light atoms (C, N, O, F), yielding a higher signal-to-noise ratio[2].
-
-
Data Integration: Process the raw frames using the APEX software suite[2]. Integrate the reflections using SAINT and apply a multi-scan absorption correction using SADABS to account for the crystal's specific shape and X-ray absorption.
Workflow for the X-ray crystallographic analysis of fluorinated small molecules.
Structure Solution and Refinement (Self-Validating System)
The structural refinement must be treated as a self-validating mathematical model. We utilize OLEX2 [3] as the graphical interface to drive the SHELXL [4] refinement engine.
Handling -CF Rotational Disorder
Even at 100 K, trifluoromethyl groups frequently exhibit static or dynamic disorder. If the residual electron density map ( ) reveals peaks > 0.5 e/ų clustered around the fluorine atoms, the disorder must be modeled to ensure scientific integrity.
-
Identify the Disorder: Locate the residual Q-peaks in OLEX2.
-
Split the Positions: Assign the fluorine atoms to two distinct orientations (e.g., PART 1 and PART 2).
-
Apply Geometric Restraints: Use the SADI (Similar Distance) command in SHELXL to ensure that all C-F bond lengths and F-C-F angles remain chemically sensible[4].
-
Apply ADP Restraints: Apply SIMU and DELU (Rigid Bond Restraints) to ensure the Anisotropic Displacement Parameters (ADPs) of the split fluorine atoms are physically realistic.
-
Refine Occupancy: Tie the occupancies of PART 1 and PART 2 to a free variable (FVAR). The sum of the occupancies must equal 1.0.
Logical protocol for modeling rotational disorder in trifluoromethyl (-CF3) groups.
Advanced Refinement: Quantum Crystallography
Standard Independent Atom Models (IAM) assume electrons are perfectly spherical around the nucleus, which is highly inaccurate for strongly electronegative atoms like Fluorine and Oxygen. To achieve publication-tier accuracy, utilize NoSpherA2 [5] within OLEX2 to perform a Hirshfeld Atom Refinement (HAR). This calculates the non-spherical electron density using real-time quantum mechanical wavefunctions, drastically improving the precision of polar covalent bonds.
Predictive Structural Data & Conformational Analysis
Based on the sterics and electronics of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone, crystallographers and medicinal chemists should anticipate specific structural conformations.
Conformational Causality
-
The Nitro-Methyl Steric Clash: The nitro group at C3 is ortho to the methyl group at C4. The van der Waals radius of a methyl group (~2.0 Å) and the half-thickness of a nitro group (~1.5 Å) exceed the standard aromatic C-C bond length (~1.40 Å). Causality: To relieve this severe steric strain, the nitro group cannot remain coplanar with the benzene ring. It will be forced to twist out of the aromatic plane by approximately 40° to 60°.
-
The Trifluoroacetyl Alignment: The -C(=O)CF group at C1 is flanked by protons at C2 and C6. Lacking bulky ortho substituents, the carbonyl double bond will attempt to remain roughly coplanar with the aromatic ring to maximize -conjugation, though the sheer bulk of the -CF moiety may induce a slight torsion (10°–20°).
Table 1: Target Crystallographic Data Collection Parameters
| Parameter | Target Specification | Rationale |
| Temperature | 100(2) K | Minimizes thermal motion of the -CF group. |
| Wavelength | Cu K ( Å) | Maximizes diffraction intensity for light atoms. |
| Resolution Limit | (0.83 Å) | Required for IUCr publication standards. |
| Completeness | > 99.0% | Ensures no missing data wedges in reciprocal space. |
| Final [I > 2 (I)] | < 0.05 (5%) | Validates the accuracy of the structural model. |
| Goodness-of-Fit (GoF) | 0.95 – 1.05 | Confirms appropriate weighting of the data. |
Table 2: Predictive Geometric Parameters
| Structural Feature | Expected Value | Chemical Driver |
| C(Aryl) - C(Carbonyl) Bond | 1.49 - 1.51 Å | Partial double-bond character due to -conjugation. |
| C=O Bond Length | 1.21 - 1.22 Å | Highly polarized by the adjacent -CF group. |
| C-F Bond Lengths | 1.32 - 1.34 Å | Shortened due to the anomeric effect (HAR refinement). |
| Torsion: Aryl-NO | 40° - 60° | Severe steric clash with the ortho-methyl group at C4. |
| Torsion: Aryl-C(=O) | 0° - 20° | Maximization of orbital overlap with the phenyl ring. |
References
-
[2] Bruker AXS Inc. (2016). APEX3 Software User Manual. Available at: [Link]
-
[4] Sheldrick, G. M. (2015). Crystal structure refinement with SHELXL. IUCr Journals. Available at: [Link]
-
[5] Kleemiss, F., et al. (2020). Accurate crystal structures and chemical properties from NoSpherA2. RSC Publishing. Available at: [Link]
-
[3] Dolomanov, O. V., et al. (2009). OLEX2: A complete structure solution, refinement and analysis program. Journal of Applied Crystallography. Available at:[Link]
Sources
- 1. 411233-46-0|4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone|BLD Pharm [bldpharm.com]
- 2. xray.uky.edu [xray.uky.edu]
- 3. researchgate.net [researchgate.net]
- 4. journals.iucr.org [journals.iucr.org]
- 5. Accurate crystal structures and chemical properties from NoSpherA2 - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05526C [pubs.rsc.org]
Mechanism of action of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in organic synthesis
An In-Depth Technical Guide to the Mechanism of Action of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in Organic Synthesis
Abstract
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a specialized aromatic ketone that serves as a powerful building block in modern organic synthesis. Its unique molecular architecture, characterized by a trifluoromethylated carbonyl, a nitro group, and a methyl group on the phenyl ring, imparts a distinct and highly useful reactivity profile. The potent electron-withdrawing nature of the trifluoromethyl and nitro substituents renders the carbonyl carbon exceptionally electrophilic, making it a prime substrate for a variety of nucleophilic addition reactions, particularly for the stereoselective synthesis of chiral trifluoromethyl-containing molecules. Furthermore, the nitro group acts as a versatile synthetic handle, enabling further molecular elaboration. This guide provides a detailed exploration of the mechanistic principles governing the reactivity of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone, offers insights into its application in constructing complex molecular frameworks, and presents detailed protocols for its use, targeting researchers, chemists, and professionals in drug development and materials science.
Part 1: Molecular Architecture and Electronic Profile
The reactivity of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a direct consequence of the interplay between its constituent functional groups. Understanding the electronic contributions of each substituent is fundamental to predicting its behavior in chemical transformations.
-
The Trifluoroacetyl Group (-COCF₃): The trifluoromethyl (CF₃) group is one of the most powerful electron-withdrawing groups in organic chemistry due to the high electronegativity of the fluorine atoms. This creates a strong inductive effect (σ-effect), pulling electron density away from the adjacent carbonyl carbon. The result is a dramatic increase in the carbonyl's electrophilicity, making it significantly more susceptible to attack by nucleophiles compared to a non-fluorinated acetophenone.[1] This heightened reactivity is the cornerstone of the molecule's utility.
-
The Nitro Group (-NO₂): Positioned meta to the trifluoroacetyl group, the nitro substituent is also a strong electron-withdrawing group, operating through both inductive and resonance effects (π-effects).[2][3] It further deactivates the aromatic ring towards electrophilic attack but, more importantly, serves as a key functional handle for subsequent chemical modifications. Its reduction to an amine group opens a gateway to a vast array of synthetic transformations.[4]
-
The Methyl Group (-CH₃): As an electron-donating group, the methyl substituent at the 4'-position provides a slight counteracting electronic effect to the electron-withdrawing groups. It can also serve as a site for functionalization in certain advanced synthetic strategies.
The combination of these groups creates a molecule with a highly polarized and reactive carbonyl center, making it an ideal electrophile for constructing molecules bearing the valuable trifluoromethyl motif.[5]
Caption: Electronic influences within the 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone structure.
Part 2: The Highly Electrophilic Carbonyl Core: A Hub for Asymmetric Synthesis
The primary mechanism of action revolves around the nucleophilic addition to the exceptionally electron-deficient carbonyl carbon. This reactivity is harnessed to create stereogenic centers bearing a trifluoromethyl group, a motif of high value in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and lipophilicity.[5][6]
Mechanism: Nucleophilic Addition
The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon. The strong polarization induced by the CF₃ group makes this step highly favorable. The resulting tetrahedral intermediate is then protonated to yield the final product. The steric bulk of the trifluoromethyl and aryl groups influences the trajectory of nucleophilic attack, a feature that is exploited in asymmetric catalysis.
Caption: General mechanism of nucleophilic addition to the trifluoromethyl ketone core.
Application 1: Asymmetric Reduction to Chiral Alcohols
The enantioselective reduction of trifluoromethyl ketones is a premier method for producing chiral α-trifluoromethyl alcohols.[7] This transformation is typically achieved using transition-metal catalysts, such as those based on rhodium or iridium, complexed with chiral ligands like Josiphos-type diphosphines.[1]
The catalyst coordinates with both the ketone and a hydride source (e.g., H₂). The chiral environment of the ligand directs the hydride transfer to one face of the prochiral ketone, leading to the formation of one enantiomer of the alcohol in excess.
Application 2: Reductive Amination for Chiral Amines
Chiral trifluoromethyl-containing amines are highly sought-after pharmacophores. A robust method for their synthesis is the reductive amination of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.[8] The process occurs in two main steps:
-
Imine Formation: The ketone is condensed with a primary amine (R-NH₂) to form a trifluoromethyl-substituted imine. This reaction is often catalyzed by a Lewis or Brønsted acid.
-
Asymmetric Reduction: The resulting C=N double bond is then reduced. This can be achieved with high enantioselectivity using a chiral catalyst and a reducing agent, or by using a chiral amine as the starting material to induce diastereoselectivity.
Caption: Workflow for the synthesis of chiral amines via reductive amination.
Application 3: N-Heterocyclic Carbene (NHC) Catalyzed Reactions
Organocatalysis provides another powerful avenue for utilizing trifluoroacetophenones. N-heterocyclic carbenes (NHCs) can catalyze formal [2+2] cycloadditions between α-aroyloxyaldehydes and trifluoroacetophenones.[5] The reaction proceeds through the formation of an azolium enolate intermediate from the aldehyde, which then acts as the nucleophile, attacking the highly electrophilic carbonyl of the trifluoroacetophenone. The resulting intermediate can be ring-opened with an amine to generate valuable β-trifluoromethyl-β-hydroxyamides with excellent enantioselectivity.[5]
| Reaction Type | Catalyst/Reagent | Product Type | Typical Yield | Typical Enantiomeric Excess (ee) | Reference |
| Asymmetric Hydrogenation | [Rh(H)(Josiphos)₂]Cl₂ | Chiral Alcohol | High | >95% | [1] |
| Reductive Amination | K-10 Montmorillonite / H₂ | Chiral Amine | Good to Excellent | >99% (diastereoselective) | [8] |
| NHC-Catalyzed Addition | Chiral Triazolium NHC | β-Hydroxyamide | 42-55% | 96:4 er | [5] |
Part 3: The Nitro Group as a Versatile Synthetic Handle
While the trifluoroacetyl group dictates the primary nucleophilic addition chemistry, the nitro group offers a secondary platform for extensive molecular diversification. Its strong electron-withdrawing nature makes it a "synthetic chameleon" that can be transformed into numerous other functional groups.[3]
Mechanism: Reduction to an Aniline Derivative
The most common and powerful transformation of the aromatic nitro group is its reduction to a primary amine (aniline). This is typically achieved with high efficiency using various reducing agents, such as:
-
Catalytic hydrogenation (e.g., H₂, Pd/C)
-
Metal-acid systems (e.g., Sn/HCl, Fe/HCl)
-
Transfer hydrogenation (e.g., ammonium formate, hydrazine)
The resulting aniline is a versatile intermediate. The amino group is a strong activating group for the aromatic ring and a nucleophile, enabling a wide range of subsequent reactions.
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Physicochemical Properties of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone Derivatives: A Core Analysis for Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Fluorinated Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethyl (-CF3) group is of paramount importance for its ability to modulate key physicochemical and pharmacokinetic properties.[1] When integrated into an aromatic ketone scaffold, such as in the case of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone, the resulting molecule becomes a highly valuable building block for a diverse range of therapeutic agents.[2] Trifluoromethyl ketones (TFMKs) themselves have emerged as valuable synthetic targets and are recognized as effective synthons in the creation of fluorinated pharmaceuticals.[2]
This guide provides an in-depth analysis of the core physicochemical properties of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone and its derivatives. The presence of the trifluoromethyl group, a nitro group, and a methyl group on the phenyl ring creates a unique electronic and steric environment that dictates the molecule's behavior in biological systems. The trifluoromethyl group, with its high electronegativity and metabolic stability, can enhance a drug candidate's lipophilicity and membrane permeability.[1] The nitro group, a strong electron-withdrawing moiety, significantly influences the molecule's electronic properties and can serve as a key interaction point with biological targets or be a precursor for other functional groups.[3][4] The methyl group provides a point for steric interaction and can influence metabolic pathways.
Understanding the interplay of these functional groups and their impact on properties such as lipophilicity (logP), solubility, and acidity (pKa) is critical for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) profile. This guide is designed for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental protocols to characterize this important class of molecules.
Synthesis of the Core Scaffold: 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
The synthesis of the title compound can be approached through a multi-step process, typically starting from a commercially available substituted toluene. A common strategy involves the nitration of a methylacetophenone precursor followed by trifluoroacetylation.
A plausible synthetic route begins with the nitration of 4-methylacetophenone. This is a classic electrophilic aromatic substitution reaction. To achieve the desired regioselectivity (nitration at the 3-position), careful control of reaction conditions is necessary. The acetyl group is a meta-director, while the methyl group is an ortho-, para-director. The directing effects of both substituents need to be considered. Following the successful synthesis of 4-methyl-3-nitroacetophenone, the subsequent step would involve the introduction of the trifluoromethyl group.
Experimental Protocol: Synthesis of 4-Methyl-3-nitroacetophenone
This protocol is adapted from a known procedure for the nitration of 4-methylacetophenone.[5]
-
Preparation: In a flask suitable for low-temperature reactions, add 250 mL of concentrated sulfuric acid and cool to -20°C with stirring.
-
Addition of Starting Material: Slowly add 40 g (300 mmoles) of 4-methylacetophenone to the cold sulfuric acid, ensuring the temperature remains below -15°C.
-
Nitration: Prepare a nitrating mixture by combining 25.5 mL of 70% nitric acid with 300 g of 20% fuming sulfuric acid. Add this mixture dropwise to the reaction flask over approximately 40 minutes, maintaining a temperature below -15°C.
-
Reaction Quench: After the addition is complete, stir the mixture for an additional 30 minutes and then pour it onto ice.
-
Isolation and Purification: Filter the resulting solids and wash thoroughly with water, followed by hexane. Dissolve the crude product in dichloromethane and wash with a 10% sodium bicarbonate solution and then a saturated sodium chloride solution. Dry the organic phase, treat with charcoal, concentrate, and then dilute with hexane to induce crystallization of the product, 4-methyl-3-nitroacetophenone. The expected melting point is around 61-62°C.[5]
Core Physicochemical Properties and Their Determinants
The utility of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone derivatives in drug discovery is intrinsically linked to their physicochemical properties. The following sections detail the most critical of these properties, the rationale for their importance, and validated methods for their determination.
| Property | Predicted Value/Range | Importance in Drug Discovery |
| Lipophilicity (logP) | 2.5 - 3.5 | Governs membrane permeability, protein binding, and solubility.[6] |
| Aqueous Solubility | Low | Affects bioavailability and formulation options.[7] |
| Acidity (pKa) | ~16-18 (α-protons) | Influences the ionization state at physiological pH, impacting absorption and distribution. |
| Melting Point (°C) | Not available | Indicator of purity and lattice energy, which can affect solubility and dissolution rate. |
Lipophilicity (logP)
Lipophilicity, the measure of a compound's affinity for a lipid-like environment versus an aqueous one, is arguably one of the most critical parameters in drug design.[8] It is typically expressed as the logarithm of the partition coefficient (logP) between n-octanol and water. A compound's logP value provides insight into its ability to cross cell membranes, its potential for binding to plasma proteins, and its likely metabolic pathways. For orally administered drugs, an optimal logP range is often sought to balance membrane permeability with sufficient aqueous solubility for absorption. The trifluoromethyl group is known to significantly increase the lipophilicity of a molecule.[1]
Causality Behind Experimental Choice: The shake-flask method is considered the "gold standard" for logP determination due to its direct measurement of the partitioning equilibrium.[8][9] While it can be time-consuming, its accuracy and applicability to a wide range of compounds make it a trustworthy method for obtaining definitive logP values, which is essential for lead optimization.
Aqueous Solubility
For a drug to be effective, it must first be in solution to be absorbed.[7] Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability and challenging formulation development.[10] The aromatic nature and the presence of the lipophilic trifluoromethyl group in the target scaffold suggest that these compounds are likely to have low aqueous solubility.
There are two primary types of solubility measurements: kinetic and thermodynamic.[7] Kinetic solubility measures the concentration at which a compound, dissolved in an organic solvent like DMSO, precipitates when added to an aqueous buffer.[7] Thermodynamic solubility, on the other hand, is the true equilibrium concentration of a compound in a saturated solution.[7] While kinetic solubility is often used for high-throughput screening in early discovery, thermodynamic solubility provides a more accurate measure for lead optimization and pre-formulation studies.[7][10]
Causality Behind Experimental Choice: The shake-flask method for thermodynamic solubility is chosen for its robustness and ability to provide a true equilibrium value.[11] This method involves agitating an excess of the solid compound in a buffer for an extended period (24-72 hours) to ensure equilibrium is reached.[11] This is critical for making informed decisions about a compound's potential for development, as it avoids the artifacts that can arise from metastable forms or DMSO effects in kinetic assays.[11]
Acidity/Basicity (pKa)
The pKa of a compound is the pH at which it is 50% ionized. This property is crucial as the ionization state of a drug affects its solubility, permeability, and interaction with its biological target. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the protonated and deprotonated forms of a molecule. For the parent compound, 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone, the most acidic protons are those on the carbon alpha to the carbonyl group. The strong electron-withdrawing effects of both the trifluoromethyl and the nitro-substituted phenyl groups will increase the acidity of these protons.
Causality Behind Experimental Choice: UV-Vis spectrophotometry is a highly sensitive method for pKa determination, particularly for compounds that possess a chromophore whose absorbance spectrum changes with ionization state.[12] The nitroaromatic system in the target compounds provides a suitable chromophore for this analysis. This method requires a smaller amount of material compared to potentiometric titration and can be used for compounds with lower solubility.[12]
Structure-Property Relationships and Drug Design Implications
The physicochemical properties of this scaffold are a direct consequence of its constituent functional groups. Understanding how these groups interact is key to designing derivatives with improved drug-like properties.
-
Trifluoromethyl Group (-CF3): As a lipophilic and strongly electron-withdrawing group, it enhances metabolic stability and can improve binding affinity to target proteins. However, it also tends to decrease aqueous solubility.[1]
-
Nitro Group (-NO2): This powerful electron-withdrawing group significantly impacts the electronic distribution of the aromatic ring. It can be crucial for target binding and can also serve as a handle for further chemical modification. In some contexts, nitroaromatic compounds can have toxicological liabilities, which is a key consideration in drug design.[4][13]
-
Methyl Group (-CH3): This group can influence binding through steric interactions and can be a site for metabolism. Its position on the ring also affects the overall electronic properties.
By systematically modifying this scaffold—for example, by reducing the nitro group to an amine, altering the position of the substituents, or introducing new functional groups—researchers can fine-tune the physicochemical properties to achieve a desired therapeutic profile.
Detailed Experimental Protocols
The following protocols provide a self-validating framework for the accurate determination of key physicochemical properties.
Protocol 1: LogP Determination by the Shake-Flask Method
-
Principle: This method directly measures the concentration of the analyte in two immiscible phases, n-octanol and water, after equilibrium has been reached.[8][9]
-
Methodology:
-
Prepare a phosphate buffer solution (e.g., pH 7.4) and pre-saturate it with n-octanol. Similarly, pre-saturate n-octanol with the buffer.[14]
-
Prepare a stock solution of the test compound in the pre-saturated n-octanol.
-
In a suitable vessel, combine a known volume of the n-octanol stock solution with a known volume of the pre-saturated buffer.
-
Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).[14]
-
Centrifuge the mixture to ensure complete separation of the two phases.
-
Carefully sample a precise aliquot from both the n-octanol and the aqueous phases.
-
Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV.
-
Calculate the logP value using the formula: logP = log10([concentration in octanol] / [concentration in aqueous phase]).[9]
-
Protocol 2: Thermodynamic Solubility Determination
-
Principle: This protocol measures the equilibrium concentration of a compound in a saturated aqueous solution.[7][11]
-
Methodology:
-
Add an excess amount of the solid test compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Agitate the suspension at a constant temperature (e.g., 37°C) for 24 to 72 hours to ensure equilibrium is reached.[11]
-
After the incubation period, visually inspect the sample to confirm the presence of undissolved solid.
-
Separate the solid material from the solution by centrifugation followed by filtration through a low-binding filter.[11]
-
Dilute the clear filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method like LC-MS/MS.[11]
-
It is good practice to analyze the remaining solid by techniques such as XRPD or DSC to check for any changes in the solid form (e.g., polymorphism or disproportionation).[11]
-
Protocol 3: pKa Determination by UV-Vis Spectrophotometry
-
Principle: This method relies on the change in the UV-Vis absorbance spectrum of a compound as its ionization state changes with pH. A plot of absorbance at a specific wavelength versus pH generates a sigmoidal curve from which the pKa can be determined.[12]
-
Methodology:
-
Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12).
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Add a small, constant amount of the stock solution to each buffer solution to create a series of test solutions with the same total compound concentration.
-
Measure the UV-Vis absorbance spectrum for each test solution over a relevant wavelength range.
-
Identify a wavelength where there is a significant difference in absorbance between the fully protonated and fully deprotonated forms of the compound.
-
Plot the absorbance at this chosen wavelength against the pH of the buffer solutions.
-
Fit the data to a sigmoidal curve. The pH at the inflection point of the curve is equal to the pKa.[15]
-
Conclusion
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone and its derivatives represent a class of compounds with significant potential in medicinal chemistry. Their unique combination of a trifluoromethyl group, a nitro group, and a methyl-substituted aromatic ring provides a rich scaffold for the development of novel therapeutics. The physicochemical properties of these molecules—lipophilicity, solubility, and acidity—are direct consequences of this specific substitution pattern. A thorough understanding and accurate experimental determination of these properties are not merely academic exercises; they are essential, decision-guiding steps in the complex process of drug discovery and development. By leveraging the principles and protocols outlined in this guide, researchers can effectively characterize these compounds, enabling a more rational and efficient design of future drug candidates.
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Kelly, C. B., Mercadante, M. A., & Leadbeater, N. E. (n.d.). Trifluoromethyl ketones: properties, preparation, and application. Chemical Communications (RSC Publishing). [Link]
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Raytor. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
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ICCVAM. (2003, September 24). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. [Link]
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BMG LABTECH. (2023, April 6). Drug solubility: why testing early matters in HTS. [Link]
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PubMed. (2021, November 15). Characterization of an aromatic trifluoromethyl ketone as a new warhead for covalently reversible kinase inhibitor design. [Link]
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ChemRxiv. (2024, July 17). A Facile Access to Aliphatic Trifluoromethyl Ketones via Photocatalyzed Cross-Coupling of Bromotrifluoroacetone and Alkenes. [Link]
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Molbase. (n.d.). Step A: Preparation of 4-methyl-3-nitroacetophenone. [Link]
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ACS Publications. (2002, April 4). Novel Methods for the Prediction of logP, pKa, and logD. [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. [Link]
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Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]
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RSC Publishing. (2025, April 9). O-Trifluoromethylation of ketones: an alternative straightforward route to alkenyl trifluoromethyl ethers. [Link]
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ResearchGate. (n.d.). a) Reactivity comparison of trifluoroacetophenone and acetophenone.... [Link]
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PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
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PMC. (2023, February 23). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. [Link]
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Yanbu Journal of Engineering and Science. (2022, February 7). Investigation of the Molecular Structures, Electronic Properties and Vibrational Spectrum of Trifluoroacetophenone Using Density. [Link]
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PMC. (2023, May 18). Stereochemical Analysis of Trifluoroacetamide Derivatives Based on Through-Space1H–19F Spin–Spin Couplings. [Link]
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American Chemical Society. (2014, April 15). 2,2,2-Trifluoroacetophenone: An Organocatalyst for an Environmentally Friendly Epoxidation of Alkenes. [Link]
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ResearchGate. (2025, December 22). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]
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Application Note: Strategic Utilization of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in Pharmaceutical Scaffold Synthesis
Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Compound: 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (CAS: 411233-46-0)
Executive Summary & Mechanistic Rationale
In modern drug discovery, the incorporation of fluorine—particularly the trifluoromethyl ( −CF3 ) group—is a privileged strategy to enhance metabolic stability, modulate lipophilicity (logP), and improve target binding affinity. 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a highly versatile, densely functionalized building block that offers two orthogonal reactive poles: a highly electrophilic trifluoromethyl ketone and an ortho-nitrotoluene moiety.
Causality in Synthetic Design:
-
The Trifluoromethyl Ketone: The strongly electron-withdrawing −CF3 group significantly lowers the LUMO of the adjacent carbonyl, making it highly susceptible to reduction[1]. This allows for the synthesis of chiral β -trifluoromethyl alcohols, which act as transition-state mimics in protease and hydrolase inhibitors.
-
The Ortho-Nitrotoluene Moiety: The nitro group serves a dual mechanistic purpose. First, its strong electron-withdrawing nature acidifies the adjacent benzylic methyl protons (pKa ~ 24), enabling base-catalyzed condensations[2][3]. Second, it acts as a masked amine. Upon reduction, the resulting aniline can participate in spontaneous intramolecular cyclizations, making this molecule an ideal precursor for complex heterocycles like trifluoromethylated indoles[4].
This application note details two divergent, field-proven workflows for utilizing this precursor: Asymmetric Transfer Hydrogenation (ATH) and the Leimgruber-Batcho Indole Synthesis.
Caption: Divergent synthetic pathways from 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
Workflow A: Asymmetric Transfer Hydrogenation (ATH)
The synthesis of chiral β -trifluoromethyl alcohols via traditional nucleophilic reduction often yields racemic mixtures. However, utilizing the Noyori-Ikariya Asymmetric Transfer Hydrogenation (ATH) provides exceptional enantioselectivity[1].
Mechanistic Causality: The RuCl(p-cymene)[(S,S)-TsDPEN] catalyst operates via a bifunctional outer-sphere mechanism. The spatial arrangement of the η6 -arene ligand and the chiral diamine enforces a rigid transition state. The highly electronegative −CF3 group exerts a strong stereoelectronic directing effect, orienting itself away from the catalyst's bulky sulfonyl group to minimize steric and electronic repulsion. This consistent orientation yields the (1S)-enantiomer when using the (S,S)-catalyst[1].
Step-by-Step Protocol: Synthesis of (1S)-1-(4-Methyl-3-nitrophenyl)-2,2,2-trifluoroethanol
This protocol is a self-validating system designed for high enantiomeric excess (ee).
-
Preparation: Into an oven-dried, argon-flushed reaction vial equipped with a magnetic stir bar, add 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (1.00 equiv)[1].
-
Catalyst Loading: Add RuCl(p-cymene)[(S,S)-TsDPEN] (1.0 mol %)[1].
-
Reagent Addition: Add Sodium formate (HCOONa, 5.00 equiv) as the hydride source, followed by a degassed 1:1 mixture of Methanol and HPLC-grade H2O to achieve a 1 M substrate concentration[1].
-
Reaction: Seal the vial and stir vigorously at 80 °C for 24 hours[1].
-
Workup: Cool to room temperature. Dilute with H2O and extract the aqueous layer with Diethyl Ether ( Et2O ) three times. Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure[1].
-
Self-Validation & Analytics:
-
19F NMR: Confirm complete conversion by observing the shift of the −CF3 signal from ~ -71.0 ppm (ketone) to ~ -78.5 ppm (alcohol).
-
Chiral HPLC: Validate stereopurity. The expected enantiomeric excess should exceed 95% ee[1].
-
Workflow B: Leimgruber-Batcho Indole Synthesis
Indoles are ubiquitous in FDA-approved drugs. The Leimgruber-Batcho synthesis elegantly converts the ortho-nitrotoluene moiety of our precursor into a 6-substituted indole, specifically yielding 1-(1H-indol-6-yl)-2,2,2-trifluoroethanone [2][4].
Mechanistic Causality: N,N-Dimethylformamide dimethyl acetal (DMF-DMA) acts as both an electrophile and a base, deprotonating the acidic C4-methyl group to form a highly conjugated, deep-red enamine[2]. Subsequent reduction of the C3-nitro group yields an aniline intermediate that spontaneously cyclizes onto the enamine, eliminating dimethylamine to forge the pyrrole ring[2][3]. Crucially, mild reducing conditions (Fe/AcOH) are explicitly chosen over harsh catalytic hydrogenation ( H2 , Pd/C) to prevent the premature reduction of the sensitive trifluoromethyl ketone moiety[5].
Caption: Mechanistic steps of the Leimgruber-Batcho cyclization for the target precursor.
Step-by-Step Protocol: Synthesis of 1-(1H-Indol-6-yl)-2,2,2-trifluoroethanone
Step 1: Enamine Formation
-
Reaction: Dissolve the precursor (1.0 equiv) in anhydrous DMF (0.5 M). Add DMF-DMA (1.5 equiv) and a catalytic amount of pyrrolidine (0.1 equiv) to accelerate enamine formation[2].
-
Heating: Stir the mixture at 80 °C under nitrogen for 4 hours.
-
Self-Validation (Colorimetric): The reaction is visually self-validating; the solution will transition from pale yellow to a distinct, intense deep red, indicating extended push-pull conjugation of the enamine[2]. Remove volatiles under high vacuum to isolate the crude enamine.
Step 2: Reductive Cyclization
-
Reduction: Dissolve the crude enamine in glacial Acetic Acid (AcOH, 0.2 M). Heat to 70 °C and add Iron (Fe) powder (5.0 equiv) in small portions to manage effervescence[5].
-
Cyclization: Stir at 70 °C for 2 hours. The deep red color will dissipate as the enamine is consumed and cyclization occurs.
-
Workup: Cool the mixture and filter through a pad of Celite to remove iron salts, washing the cake with Ethyl Acetate (EtOAc). Concentrate the filtrate, neutralize carefully with saturated aqueous NaHCO3 , and extract with EtOAc.
-
Self-Validation (NMR): 1H NMR of the purified product will show the disappearance of the enamine olefinic protons and the appearance of characteristic indole pyrrole protons (a pair of doublets at ~6.5 ppm and ~7.4 ppm, J≈3.0 Hz).
Quantitative Data Summary
The following table summarizes the expected quantitative outcomes and validation metrics for the two workflows described above.
| Workflow | Target Scaffold | Key Reagents | Temp / Time | Expected Yield | Validation / Purity Metrics |
| A: ATH Reduction | Chiral β -CF 3 Alcohol | Ru-TsDPEN (1 mol%), HCOONa | 80 °C, 24 h | 80 - 85% | >95% ee (Chiral HPLC); 19F NMR shift |
| B: Leimgruber-Batcho | 6-Trifluoroacetylindole | 1. DMF-DMA2. Fe powder, AcOH | 80 °C, 4 h70 °C, 2 h | 65 - 75% | Colorimetric shift (Red → Yellow); 1H NMR |
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- 3. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 5. artefacts-discovery.researcher.life [artefacts-discovery.researcher.life]
Step-by-step laboratory synthesis of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
Application Note: Regioselective Synthesis of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
Target Audience: Synthetic Chemists, Process Engineers, and Drug Discovery Scientists Document Type: Laboratory Protocol and Mechanistic Guide
Introduction and Mechanistic Rationale
Fluorinated building blocks are highly valued in medicinal chemistry for their ability to modulate lipophilicity, metabolic stability, and binding affinity. The compound 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (CAS: 411233-46-0) serves as a critical intermediate in the synthesis of advanced active pharmaceutical ingredients (APIs)[1][2].
The synthesis of this compound relies on the electrophilic aromatic substitution (EAS) of 4'-methyl-2,2,2-trifluoroacetophenone via a highly controlled nitration reaction[3]. The regioselectivity of this transformation is dictated by a synergistic directing effect:
-
The Trifluoroacetyl Group (-COCF₃): This moiety is strongly electron-withdrawing via both inductive (-I) and resonance (-M) effects, deactivating the aromatic ring and directing incoming electrophiles to the meta position (C3')[4][5].
-
The Methyl Group (-CH₃): This is an electron-donating group via hyperconjugation (+I), which activates the ring and directs electrophiles to the ortho and para positions. Since the para position is occupied by the -COCF₃ group, it directs to the ortho position (which is also C3').
Because both substituents direct the nitronium ion (NO₂⁺) to the 3'-position, the reaction proceeds with exceptionally high regiochemical fidelity.
Safety and Risk Assessment
Nitration reactions utilizing "mixed acid" (concentrated HNO₃ and H₂SO₄) are highly exothermic[6]. The generation of the nitronium ion releases significant heat, and failure to control the temperature can lead to runaway reactions, polynitration, or the generation of explosive byproducts[6][7].
-
Engineering Controls: Must be performed in a certified chemical fume hood behind a blast shield.
-
Temperature Control: The reaction must be strictly maintained between -5°C and 5°C. Rapid addition of reagents or inadequate cooling will compromise safety and yield[8].
Experimental Workflow Visualization
Caption: Step-by-step workflow for the regioselective nitration of 4'-methyl-2,2,2-trifluoroacetophenone.
Step-by-Step Laboratory Protocol
Note: This protocol is adapted from standardized Organic Syntheses procedures for the nitration of acetophenones, scaled for a 50 mmol research-scale batch[8].
Reagent Preparation (Mixed Acid):
-
Equip a 100 mL round-bottom flask with a magnetic stir bar and submerge it in an ice-salt bath (-10°C).
-
Carefully add 15.0 mL of concentrated sulfuric acid (H₂SO₄, 98%).
-
Slowly add 3.5 mL (approx. 55 mmol) of fuming nitric acid (HNO₃, >90%) dropwise via an addition funnel.
-
Causality Check: Sulfuric acid acts as both a solvent and a catalyst, protonating the nitric acid to generate the active nitronium ion (NO₂⁺) and water[7][9]. Keep this mixture cold until use.
Nitration Reaction: 5. In a separate 250 mL three-neck round-bottom flask equipped with an internal thermometer, dropping funnel, and robust mechanical stirring, dissolve 4'-methyl-2,2,2-trifluoroacetophenone (10.1 g, 50.0 mmol) in 25 mL of concentrated H₂SO₄. 6. Cool the substrate solution to -5°C using a dry ice/acetone or ice/salt bath. 7. Begin the dropwise addition of the pre-cooled mixed acid. Adjust the addition rate so that the internal temperature never exceeds 5°C (approx. 1 drop every 2-3 seconds)[8]. 8. Causality Check: Maintaining T < 5°C prevents oxidative cleavage of the methyl group and suppresses the formation of dinitrated byproducts[8]. 9. Once addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C to ensure complete conversion.
Quenching and Isolation: 10. Carefully pour the cold reaction mixture over 200 g of vigorously stirred crushed ice. The product will typically precipitate as a crude solid or form a dense organic oil. 11. Transfer the mixture to a separatory funnel and extract with Dichloromethane (DCM) (3 × 75 mL). 12. Wash the combined organic layers sequentially with cold distilled water (100 mL), saturated aqueous NaHCO₃ (2 × 100 mL) until CO₂ evolution ceases, and brine (100 mL). 13. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product. 14. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) or recrystallization from ethanol to obtain pure 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
Data Presentation: Reaction Parameters & Validation
To ensure the self-validating integrity of the protocol, the following analytical checkpoints must be met during the synthesis.
| Parameter | Specification / Data | Rationale |
| Substrate CAS | 17408-17-2 (Base structural analog)[10] | Starting material verification. |
| Product CAS | 411233-46-0[1][2] | Target compound identifier. |
| Reaction Temp | -5°C to 5°C[8] | Prevents runaway exotherm and poly-nitration[6][8]. |
| Regioselectivity | >95% 3'-nitro isomer | Driven by synergistic meta-directing (-COCF₃) and ortho-directing (-CH₃) effects[4]. |
| Validation (TLC) | Rf (Product) < Rf (Substrate) | The introduction of the polar nitro group increases retention on normal-phase silica. |
| Validation (NMR) | Loss of one aromatic proton | ¹H-NMR will show a shift from an AA'BB' system to a 1,2,4-trisubstituted aromatic splitting pattern. |
References
-
Wikipedia. (n.d.). Nitration. Retrieved from[Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Vapourtec Ltd. (n.d.). Nitration Reactions | Continuous Flow Processing. Retrieved from[Link]
-
Organic Syntheses. (1930). Acetophenone, m-nitro-. Org. Synth. 10, 74. Retrieved from [Link]
-
Automate.video. (2025). Nitration of Acetophenone: Directing Effects of the Acetyl Group in EAS. Retrieved from [Link]
-
Chemistry LibreTexts. (2019). 16.10: Nitration and Sulfonation. Retrieved from [Link]
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Application Notes & Protocols: Leveraging 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in Modern Agrochemical Development
Prepared by: Senior Application Scientist, Gemini Division
Abstract The relentless pursuit of novel, effective, and environmentally conscious agrochemicals necessitates the exploration of versatile chemical scaffolds. 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (CAS: 411233-46-0) emerges as a highly promising, yet underutilized, intermediate for the synthesis of next-generation fungicides, herbicides, and insecticides. This document provides a comprehensive guide for researchers and development professionals on the strategic application of this compound. We will detail its rationale for use, protocols for its synthesis and derivatization, and methodologies for screening its derivatives for biological activity. The protocols are designed to be self-validating, with explanations grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Importance of Fluorinated Scaffolds
The incorporation of fluorine atoms, and particularly the trifluoromethyl (CF3) group, into active ingredients is a cornerstone of modern agrochemical design.[1][2] The unique physicochemical properties imparted by the CF3 group—including high electronegativity, metabolic stability, and increased lipophilicity—can significantly enhance the efficacy, bioavailability, and target-binding affinity of a molecule.[1][3] When combined with other reactive moieties like a nitro group, which can serve as a key synthetic handle for further chemical elaboration, the potential for creating diverse and potent agrochemical candidates expands dramatically.[4]
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a trifluoroacetylated aromatic compound that embodies this principle. Its structure contains three key features for agrochemical synthesis:
-
A Trifluoroacetyl Group: Known to enhance the hydrophobicity of molecules, which can improve penetration through biological membranes like insect cuticles or fungal cell walls.[3]
-
A Nitro Group: A versatile functional group that can be readily transformed, most commonly via reduction to an amine, opening pathways to a vast array of heterocyclic and other complex structures.[4]
-
An Acetophenone Core: A structural motif present in various biologically active compounds, including some with demonstrated antifungal properties.[5]
This guide will illuminate the path from this promising intermediate to potential agrochemical leads.
Physicochemical Properties
A clear understanding of the starting material's properties is fundamental. The key physicochemical data for 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone are summarized below.
| Property | Value | Reference |
| CAS Number | 411233-46-0 | [6] |
| Molecular Formula | C9H6F3NO3 | [6] |
| Molecular Weight | 233.14 g/mol | [6] |
| MDL Number | MFCD28348639 | [6] |
Synthetic Protocols & Strategic Derivatization
The utility of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone lies in its role as a foundational building block. The following protocols detail its proposed synthesis and a critical subsequent derivatization step.
Protocol 3.1: Synthesis of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
This protocol is a proposed method based on the well-established nitration of substituted acetophenones.[7][8] The core principle is the electrophilic aromatic substitution of 4'-methyl-2,2,2-trifluoroacetophenone using a nitrating mixture, with careful temperature control to manage regioselectivity and prevent side reactions.
Workflow Diagram: Synthesis
Caption: Reduction of the nitro group to a primary amine.
Materials & Equipment:
-
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
-
Palladium on Carbon (10% Pd/C, 50% wet)
-
Methanol or Ethyl Acetate
-
Hydrogen gas source
-
Parr shaker or similar hydrogenation apparatus
-
Celite® or another filter aid
Procedure:
-
Reactor Setup: To a hydrogenation vessel, add 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone and the solvent (e.g., methanol).
-
Catalyst Addition: Carefully add the 10% Pd/C catalyst. The catalyst is often pyrophoric, so it should be handled with care, typically as a wet paste.
-
Hydrogenation: Seal the vessel, purge it with nitrogen, and then pressurize with hydrogen gas to approximately 50 psi. Begin vigorous shaking or stirring.
-
Reaction Monitoring: The reaction is typically exothermic. Monitor the reaction by observing the uptake of hydrogen. The reaction is complete when hydrogen uptake ceases.
-
Workup: Depressurize the vessel and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. The choice of Celite® is to prevent the fine catalyst particles from passing through the filter paper.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 3'-amino-4'-methyl-2,2,2-trifluoroacetophenone, which can be used directly or purified further by chromatography or recrystallization.
Application in Agrochemical Screening Protocols
Derivatives synthesized from 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone can be evaluated for a range of agrochemical activities. The trifluoromethyl pyrimidine and triazole motifs, for instance, are well-established in modern fungicides. [9][10]
Protocol 4.1: In Vitro Antifungal Screening
This protocol describes a mycelial growth inhibition assay, a standard primary screen for fungicidal activity. [5] Materials & Equipment:
-
Test compounds (dissolved in DMSO)
-
Phytopathogenic fungi (e.g., Botrytis cinerea, Pyricularia oryzae)
-
Potato Dextrose Agar (PDA)
-
Sterile petri dishes (90 mm)
-
Micropipettes, sterile spreaders
-
Incubator
Procedure:
-
Media Preparation: Prepare PDA according to the manufacturer's instructions and autoclave. Allow it to cool to 45-50 °C.
-
Compound Addition: Add the appropriate volume of the test compound stock solution in DMSO to the molten PDA to achieve the desired final concentration (e.g., 50 µg/mL). Pour the plates and allow them to solidify. A DMSO-only plate serves as the negative control. A commercial fungicide (e.g., pyrimethanil) can be used as a positive control. [9]3. Inoculation: Place a 5 mm mycelial plug, taken from the edge of an actively growing fungal culture, in the center of each plate.
-
Incubation: Incubate the plates at 25 ± 1 °C for 3-5 days, or until the mycelium in the control plate has reached the edge.
-
Data Collection: Measure the diameter of the mycelial growth in two perpendicular directions. Calculate the percentage of inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the average diameter of the mycelium on the control plate and T is the average diameter on the treated plate.
Hypothetical Data Presentation:
| Compound ID | Concentration (µg/mL) | Mycelial Growth Diameter (mm) | Inhibition (%) |
| Negative Control | 0 (DMSO) | 88.5 | 0 |
| Positive Control | 50 | 15.2 | 82.8 |
| Derivative A | 50 | 30.7 | 65.3 |
| Derivative B | 50 | 22.1 | 75.0 |
Protocol 4.2: Insecticidal Activity Screening
This protocol outlines a topical application assay for evaluating contact poison activity against a model insect like the housefly (Musca domestica). [3] Workflow Diagram: Insecticidal Screening
Caption: Workflow for insecticidal contact toxicity assay.
Materials & Equipment:
-
Test compounds (dissolved in acetone)
-
Adult houseflies or another model insect
-
CO₂ source for anesthetization
-
Micro-applicator or calibrated micropipette
-
Holding cages with food and water source
-
A registered neonicotinoid or pyrethroid insecticide as a positive control [11] Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in acetone.
-
Insect Handling: Anesthetize a batch of 2-4 day old adult insects using CO₂ or by chilling them.
-
Application: Using a micro-applicator, apply 1 µL of the test solution to the dorsal thorax of each insect. An acetone-only group serves as the negative control.
-
Recovery and Incubation: Place the treated insects in recovery cages equipped with a food source (e.g., a sugar cube) and water. Hold the cages at 25 °C.
-
Mortality Assessment: Record the number of dead or moribund insects at 24 and 48 hours post-treatment.
-
Data Analysis: Use the mortality data from the serial dilutions to calculate the LD₅₀ (the dose required to kill 50% of the test population) via Probit analysis.
Conclusion
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone represents a strategic starting point for the discovery of novel agrochemicals. Its trifluoroacetyl moiety offers a proven method for enhancing biological performance, while the synthetically versatile nitro group provides a gateway to a wide range of chemical diversity. The protocols outlined in this document provide a robust framework for synthesizing and derivatizing this intermediate, followed by systematic screening for fungicidal and insecticidal activity. By leveraging this powerful building block, research and development teams can accelerate the identification of new lead compounds to address the ongoing challenges in global crop protection.
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Ma, Y. T., Fan, H. F., Gao, Y. Q., Li, H., Zhang, A. L., & Gao, J. M. (2013). Natural products as sources of new fungicides (I): synthesis and antifungal activity of acetophenone derivatives against phytopathogenic fungi. Chemical biology & drug design, 81(4), 545–552. [Link]
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Tetraacetylethylenediamine. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]
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Ohno, I., Tomizawa, M., Aoshima, A., Kumazawa, S., & Kagabu, S. (2010). Trifluoroacetyl neonicotinoid insecticides with enhanced hydrophobicity and effectiveness. Journal of agricultural and food chemistry, 58(8), 4999–5003. [Link]
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Holan, G., O'Keefe, D. F., & Virgil, D. (1974). Insecticidal activity of alpha,alpha,alpha-trifluoroacetophenone oxime carbamates and thiophosphates. Journal of agricultural and food chemistry, 22(6), 926–930. [Link]
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Tetraacetylethylenediamine. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
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Ensminger, M. P., & Hess, F. D. (1985). Activity in Vivo and Redox States in Vitro of Nitro- and Chlorodiphenyl Ether Herbicide Analogs. Plant physiology, 77(4), 939–944. [Link]
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Funaki, Y., Ishida, M., & Sakata, K. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of pesticide science, 46(2), 125–142. [Link]
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Acetophenone, m-nitro. (n.d.). Organic Syntheses Procedure. Retrieved March 26, 2026, from [Link]
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Li, H., Gao, Y., Fan, H., Ma, Y., Zhang, A., & Gao, J. (2016). Synthesis, Fungicidal Activity and Mode of Action of 4-Phenyl-6-trifluoromethyl-2-aminopyrimidines against Botrytis cinerea. Molecules (Basel, Switzerland), 21(7), 820. [Link]
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Sun, N., Wei, Y., Wang, Y., Zhang, Y., & Liu, X. (2022). Design, Synthesis, and Antifungal Activity of Novel 1,2,4-Triazolo[4,3-c]trifluoromethylpyrimidine Derivatives Bearing the Thioether Moiety. Frontiers in Chemistry, 10, 881699. [Link]
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Li, J., Li, Y., Wei, C., Zhang, Y., Zhang, J., & Zhang, Z. (2024). Evaluation of Insecticidal Activity of Macrolide and Neonicotinoid Insecticides Against Zeugodacus tau (Walker) and Their Residue Dissipation Dynamics in Luffa cylindrica. Insects, 15(3), 164. [Link]
- The Use of 1,2,4,5-Tetrafluoro-3-nitrobenzene in Agrochemical Synthesis: Application Notes and Protocols. (n.d.). Benchchem.
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Valles, S. M., & Koehler, P. G. (2018). Insecticides Used in the Urban Environment: Mode of Action. EDIS, 2018(5). [Link]
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Synthetic process of herbicide tembotrione. (2019). Eureka by PatSnap. Retrieved March 26, 2026, from [Link]
-
de Oliveira, H. C., da Silva, C. R., da Silva, C. H. T. P., & de Souza, T. B. (2022). Synthesis and Evaluation of the Antifungal and Toxicological Activity of Nitrofuran Derivatives. International journal of molecular sciences, 23(5), 2898. [Link]
- Process for producing herbicide and intermediate thereof. (2023). Google Patents.
-
A study on the use of and alternatives for five insecticides (PT18). (2023). Government.nl. Retrieved March 26, 2026, from [Link]
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Li, Y., Wu, M., Zhang, Y., Wang, Z., & Fan, Z. (2023). Natural Product-Based Fungicides: Design, Synthesis, and Antifungal Activity of Rhein Derivatives Against Phytopathogenic Fungi. Journal of Agricultural and Food Chemistry, 71(20), 7847-7856. [Link]
-
Nitrofor. (n.d.). In Wikipedia. Retrieved March 26, 2026, from [Link]
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How to improve reaction yield when synthesizing 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
Welcome to the technical support center for the synthesis of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to optimize your experimental outcomes. We will explore the common synthetic pathways, address specific challenges you may encounter, and provide field-proven insights to improve your reaction yield and purity.
Introduction: Navigating the Synthesis
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone is a key building block in medicinal chemistry and materials science. Its synthesis, however, presents distinct challenges related to regioselectivity and substrate reactivity. The two most logical synthetic approaches are:
-
Route A: Electrophilic Nitration. This pathway involves the nitration of the commercially available 4'-methyl-2,2,2-trifluoroacetophenone. The primary challenge here is controlling the position of the incoming nitro group due to the competing directing effects of the methyl and trifluoroacetyl substituents.
-
Route B: Friedel-Crafts Acylation. This route attempts the acylation of 4-methyl-3-nitrotoluene with a trifluoroacetylating agent. The major hurdle is the strong deactivating nature of the nitro group, which severely impedes the required electrophilic aromatic substitution.[1]
This guide will dissect both routes, with a primary focus on Route A, which is generally the more viable and controllable pathway.
Caption: Overview of the two primary synthetic routes to the target compound.
Troubleshooting Guide: Route A - Nitration of 4'-Methyl-2,2,2-trifluoroacetophenone
This electrophilic aromatic substitution is the preferred method. However, achieving high yield and regioselectivity requires precise control over reaction conditions.
Q1: My reaction has a very low yield or is not working at all. What are the common causes?
A1: Low or no yield in this nitration reaction typically points to issues with temperature control or the potency of your nitrating agent.
-
Cause 1: Inadequate Temperature Control. Nitration is a highly exothermic reaction.[2] If the temperature rises uncontrollably, it can lead to the formation of unwanted byproducts and even decomposition of the starting material. The optimal temperature range is generally between -15°C and 0°C.[3][4]
-
Solution:
-
Use an efficient cooling bath (e.g., ice-salt or a cryocooler) to maintain the temperature strictly below 0°C during the addition of the nitrating mixture.[5]
-
Add the nitrating agent (a pre-mixed and cooled solution of nitric acid and sulfuric acid) dropwise to the substrate solution. Rapid addition will cause a dangerous temperature spike.[4]
-
Ensure vigorous stirring to dissipate heat and maintain a homogeneous mixture.[4]
-
-
Cause 2: Incorrect Nitrating Agent Composition. The ratio and concentration of nitric acid to sulfuric acid are critical. The sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid.
-
Solution:
-
A standard and effective nitrating mixture consists of concentrated nitric acid (70%) and concentrated sulfuric acid (98%).[3]
-
For this moderately deactivated ring, using fuming sulfuric acid (oleum) can increase the concentration of the nitronium ion and drive the reaction forward.[3][6]
-
Always add the nitric acid to the sulfuric acid slowly while cooling, never the other way around, to prevent a runaway reaction.
-
Q2: I'm observing multiple spots on my TLC analysis, indicating a mixture of isomers. How can I improve selectivity for the desired 3-nitro product?
A2: The formation of isomeric byproducts is the central challenge of this synthesis. The aromatic ring has two substituents with conflicting directing effects:
-
-CH₃ (Methyl group): An activating, ortho-, para-director.
-
-COCF₃ (Trifluoroacetyl group): A strongly deactivating, meta-director.
This competition can lead to the formation of the desired 4-methyl-3-nitro isomer and the undesired 4-methyl-2-nitro isomer.[2]
-
Solution 1: Leverage the Directing Effects. The desired product is formed when the nitro group adds to the position that is meta to the trifluoroacetyl group and ortho to the methyl group. To favor this, the powerful meta-directing effect of the -COCF₃ group must dominate.
-
Dissolving the starting material (4'-methyl-2,2,2-trifluoroacetophenone) in cold, concentrated sulfuric acid before adding the nitric acid is a crucial step.[5] The strong acid protonates the carbonyl oxygen, further enhancing the deactivating and meta-directing effect of the trifluoroacetyl group.[5]
-
-
Solution 2: Strict Temperature Control. Lower reaction temperatures enhance selectivity. Reactions run at higher temperatures tend to be less selective, leading to a greater proportion of the undesired isomer.[2] Maintaining the temperature between -20°C and -15°C is ideal for maximizing the yield of the 3-nitro isomer.[6]
Q3: My reaction mixture turned dark brown or produced a tarry substance. What happened?
A3: A dark, tarry mixture is usually a sign of unwanted side reactions, primarily oxidation.[5]
-
Cause: The strong, hot nitrating mixture can oxidize the electron-rich methyl group on the aromatic ring, potentially leading to the formation of carboxylic acid byproducts and polymeric tars.[5] This is especially prevalent if the temperature is not adequately controlled.
-
Solution:
-
Strict Temperature Control: This is the most critical factor. Maintaining the temperature below 0°C minimizes the rate of oxidation reactions.[5]
-
Controlled Addition: Add the nitrating agent slowly and beneath the surface of the reaction mixture to avoid localized "hot spots."[4]
-
Reaction Time: Do not let the reaction run for an excessively long time after the addition is complete. Monitor the reaction by TLC and quench it once the starting material is consumed. A typical time is 30 minutes of stirring after addition.[6]
-
Troubleshooting Guide: Route B - Friedel-Crafts Acylation of 4-Methyl-3-nitrotoluene
While seemingly direct, this route is exceptionally challenging and generally not recommended.
Q1: My Friedel-Crafts acylation is failing completely. Why?
A1: The primary reason for failure is the severe deactivation of the aromatic ring by the electron-withdrawing nitro group (-NO₂).
-
Cause: Deactivated Aromatic Ring. Friedel-Crafts reactions are electrophilic aromatic substitutions and fail when the aromatic ring contains strongly deactivating groups like -NO₂.[1][7] The electron density of the ring is too low to attack the acylium ion electrophile.
-
Potential (but difficult) Solutions:
-
Harsher Conditions: Using a large excess of a very strong Lewis acid catalyst (e.g., AlCl₃) and high temperatures might force the reaction to proceed, but this often leads to decomposition and extremely low yields.
-
Alternative Catalysts: While standard Lewis acids like AlCl₃ are unlikely to work, exploring superacid systems could be a research-level option, though it falls outside of standard laboratory procedures.[8]
-
Given these fundamental limitations, optimizing Route A is a far more practical and efficient strategy for obtaining the target compound.
Frequently Asked Questions (FAQs)
Q: Which synthetic route is generally recommended? A: Route A (Nitration of 4'-methyl-2,2,2-trifluoroacetophenone) is strongly recommended. The starting material is readily available, and while regioselectivity is a challenge, it can be effectively controlled with proper technique. Route B (Friedel-Crafts acylation) is fundamentally hampered by the deactivated substrate and is unlikely to produce a satisfactory yield.[1][7]
Q: What are the critical safety precautions for this synthesis? A:
-
Handling Acids: Always work in a certified chemical fume hood. Wear appropriate PPE, including safety goggles, a face shield, and acid-resistant gloves. The nitrating mixture (HNO₃/H₂SO₄) is extremely corrosive and a strong oxidizing agent.
-
Temperature Control: The reaction is highly exothermic. A runaway reaction can lead to a dangerous release of pressure and toxic fumes. Ensure your cooling bath is adequate and monitor the temperature continuously.
-
Quenching: The reaction must be quenched carefully by pouring it slowly onto a large amount of crushed ice. This should be done behind a blast shield.
Q: How can I monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product(s). The product will be more polar than the starting material. The reaction is complete when the starting material spot is no longer visible by TLC.
Experimental Protocol: Nitration of 4'-Methyl-2,2,2-trifluoroacetophenone (Route A)
This protocol is adapted from established procedures for the nitration of substituted acetophenones.[2][3]
Materials & Equipment:
-
Three-necked round-bottom flask with a mechanical stirrer, dropping funnel, and a low-temperature thermometer.
-
4'-Methyl-2,2,2-trifluoroacetophenone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Concentrated Nitric Acid (HNO₃, 70%)
-
Ice, Dichloromethane (DCM), 10% Sodium Bicarbonate (NaHCO₃) solution, Saturated Sodium Chloride (brine) solution, Anhydrous Sodium Sulfate (Na₂SO₄).
Procedure:
-
Setup: Equip a 500 mL three-necked flask with a mechanical stirrer and a thermometer. Place it in an ice-salt bath capable of reaching -20°C.
-
Substrate Dissolution: Add 250 mL of cold (-20°C) concentrated sulfuric acid to the flask.[6] Begin stirring and slowly add your starting material, 4'-methyl-2,2,2-trifluoroacetophenone (e.g., 0.1 mol), ensuring the temperature remains below -15°C.
-
Prepare Nitrating Mixture: In a separate beaker, cooled in an ice bath, slowly add 1.1 equivalents of 70% nitric acid to 3 equivalents of concentrated sulfuric acid. Allow this mixture to cool thoroughly.
-
Nitration: Transfer the cold nitrating mixture to the dropping funnel. Add it dropwise to the stirred substrate solution over 40-60 minutes. Critically, maintain the internal reaction temperature below -15°C throughout the addition.[3]
-
Reaction: After the addition is complete, stir the mixture for an additional 30 minutes at the same temperature.[6]
-
Work-up:
-
Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Allow the ice to melt, and a solid precipitate of the crude product should form.
-
Filter the solid using a Büchner funnel and wash it thoroughly with cold water until the washings are neutral (test with pH paper).
-
-
Purification:
-
Dissolve the crude solid in dichloromethane (DCM).
-
Wash the DCM solution sequentially with 10% NaHCO₃ solution and then with brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization from a suitable solvent like hexane or an ethanol/water mixture to yield the pure 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
-
Data Summary and Optimization Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Reaction Temperature | -20°C to -15°C | Minimizes oxidation and improves regioselectivity for the 3-nitro isomer. Higher temperatures drastically reduce yield and purity.[2][5] |
| Nitrating Agent | 70% HNO₃ in conc. H₂SO₄ | Standard, effective mixture. Fuming H₂SO₄ can be used for less reactive substrates but increases oxidation risk.[3] |
| Order of Addition | Substrate into H₂SO₄, then add nitrating mix | Protonates the carbonyl, enhancing the meta-directing effect and improving regioselectivity.[5] |
| Addition Rate | Slow, dropwise (40-60 min) | Prevents exothermic spikes, ensuring safety and minimizing byproduct formation.[4] |
| Stirring | Vigorous mechanical stirring | Ensures thermal and chemical homogeneity, preventing localized overheating and side reactions.[4] |
| Work-up | Quench on ice, wash with H₂O & NaHCO₃ | Neutralizes residual acids and removes water-soluble impurities, critical for obtaining a clean product.[3][6] |
Troubleshooting Workflow
Caption: Troubleshooting workflow for low yield in the nitration synthesis.
References
- BenchChem. (2025). Troubleshooting common issues in Friedel-Crafts reactions.
- Molbase. (n.d.).
- BenchChem. (2025).
- Clark, J. (2016). Friedel-Crafts reactions of benzene and methylbenzene. Chemguide.
- Google Patents. (n.d.).
- BenchChem. (2025).
-
Olah, G. A., Kobayashi, S., & Nishimura, J. (1973). Aromatic substitution. XXIX. Friedel-Crafts acylation of benzene and toluene with substituted acyl halides. Effect of substituents and positional selectivity. Journal of the American Chemical Society, 95(2), 564–569. [Link]
-
Chemistry LibreTexts. (2015, July 18). Limitations of Friedel-Crafts Alkylations. [Link]
-
Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). [Link]
-
Wikipedia. (n.d.). Friedel–Crafts reaction. [Link]
-
Organic Syntheses. (n.d.). Acetophenone, m-nitro-. [Link]
- BenchChem. (2025).
-
Wu, Y., Lu, W., Ma, Y.-N., Chen, F., Ren, W., & Chen, X. (2023). Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration. The Journal of Organic Chemistry, 88(17), 11322–11327. [Link]
-
SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Trifluoromethanesulfonic Acid Promoted Controllable Electrophilic Aromatic Nitration [organic-chemistry.org]
Troubleshooting incomplete conversion of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in reduction reactions
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals facing chemoselectivity and conversion challenges during the reduction of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone .
Executive Summary & Mechanistic Causality
Reducing 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone presents a classic synthetic challenge due to the competing electronic and steric demands of its functional groups:
-
The Trifluoroacetyl Group (-COCF₃): The strongly electron-withdrawing trifluoromethyl (-CF₃) group renders the adjacent carbonyl carbon highly electrophilic. It is exceptionally prone to over-reduction and rapidly forms stable hydrates (gem-diols) in the presence of trace water, which effectively masks the ketone and halts the reduction process.
-
The Nitro Group (-NO₂): While easily reduced via electron-transfer methods or catalytic hydrogenation, the reduction pathway follows the Haber mechanism. Insufficient reducing potential often causes the reaction to stall at the hydroxylamine (-NHOH) stage or form azo/azoxy dimers[1].
-
The 4'-Methyl Group: Positioned ortho to the nitro group, this methyl substituent introduces mild steric hindrance, which can slow the kinetics of nitro reduction compared to unsubstituted analogs.
Diagnostic Workflow
Diagnostic workflow for troubleshooting chemoselective reductions.
Troubleshooting Guides & FAQs
Q1: I am trying to selectively reduce the nitro group to an amine, but my NMR shows reduction of the trifluoroacetyl ketone as well. How do I prevent this? A: The trifluoroacetyl group is highly activated. Standard catalytic hydrogenation (e.g., Pd/C with H₂) or standard hydride donors will often reduce both functional groups. To achieve chemoselectivity, you must switch to a metal-mediated electron transfer reduction. Tin (Sn) and hydrochloric acid (HCl) selectively reduce the nitro group without affecting the ketone[2]. Alternatively, an iron(III) catalyst paired with a silane reductant has been proven highly chemoselective for nitro groups even in the presence of highly reactive ketones[3].
Q2: My nitro reduction stalled, and LC-MS shows a mixture of azo, azoxy, and hydroxylamine intermediates. Why is the conversion incomplete? A: Incomplete nitro reduction typically occurs due to insufficient reductant equivalents, premature quenching, or catalyst poisoning. The reduction proceeds through nitroso and hydroxylamine intermediates, which can condense to form azoxy and azo compounds if the reaction lacks the thermodynamic driving force to reach the amine[1]. Solution: If using a metal/acid system (e.g., Sn/HCl), ensure the reaction is heated to a full reflux (typically 2-3 hours) and that sufficient acid is present to drive the proton-coupled electron transfer.
Q3: I want to reduce ONLY the ketone to a 2,2,2-trifluoro-1-arylethanol derivative, but the nitro group is also reacting. What is the best reagent? A: Sodium borohydride (NaBH₄) is the standard mild hydride donor for this transformation. Under strictly controlled conditions (0 °C, alcoholic solvent), NaBH₄ selectively reduces the highly electrophilic trifluoroacetophenone carbonyl without reducing the nitro group[2]. Avoid transition metal catalysts combined with H₂, as they will readily reduce the nitro group[4].
Q4: My ketone reduction with NaBH₄ is incomplete, and I see a mass corresponding to +18 Da in my starting material. What happened? A: The strongly electron-withdrawing -CF₃ group makes the ketone highly susceptible to hydration, forming a stable gem-diol (hydrate) in the presence of water. Hydrates are structurally tetrahedral and completely resistant to hydride reduction. Solution: Ensure strictly anhydrous conditions. Use dry solvents (e.g., anhydrous ethanol or methanol) and protect the reaction from atmospheric moisture.
Quantitative Data: Reagent Selection & Chemoselectivity
| Reducing Agent | Target Functional Group | Chemoselectivity Profile | Typical Conversion | Common Byproducts |
| Sn / HCl (Reflux) | Nitro → Amine | Excellent (Ketone remains intact) | >95% | Azo/Azoxy (if incomplete) |
| Fe(III) / Silane | Nitro → Amine | Excellent (Ketone remains intact) | >90% | Siloxanes |
| NaBH₄ (0 °C, EtOH) | Ketone → Alcohol | Excellent (Nitro remains intact) | >95% | Gem-diol (if water present) |
| Pd/C + H₂ (Excess) | Both (Full Reduction) | Poor (Reduces both groups) | >99% | Over-hydrogenation (ring) |
| Ru-complex + HCOOH | Ketone → Alcohol | Moderate (Nitro may react) | ~85-94% | Nitro reduction products |
Validated Experimental Protocols
Protocol A: Chemoselective Reduction of the Nitro Group (Sn/HCl Method)
Objective: Synthesize 1-(4-amino-3-methylphenyl)-2,2,2-trifluoroethanone.
-
Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (1.0 equiv) in a minimal amount of ethanol. Add granulated tin (Sn, 4.0 equiv)[1].
-
Addition: Slowly add concentrated hydrochloric acid (HCl, 10-15 equiv) dropwise.
-
Causality Note: The addition is highly exothermic; dropwise addition controls the heat evolution, preventing solvent boil-off and minimizing the formation of dimeric side reactions.
-
-
Reaction: Heat the mixture to reflux for 2-3 hours. Monitor via TLC until the starting material and hydroxylamine intermediates are completely consumed.
-
Workup: Cool to room temperature. Carefully neutralize the mixture with 6M NaOH until basic (pH ~10) to precipitate tin salts. Filter the suspension through a pad of Celite to remove the metal waste[1].
-
Extraction: Extract the aqueous filtrate with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Protocol B: Chemoselective Reduction of the Trifluoroacetyl Group (NaBH₄ Method)
Objective: Synthesize 2,2,2-trifluoro-1-(4-methyl-3-nitrophenyl)ethanol.
-
Setup: Dissolve 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone (1.0 equiv) in anhydrous ethanol (0.25 M concentration) under an inert atmosphere (N₂ or Argon).
-
Causality Note: Anhydrous conditions are critical to prevent the formation of the unreactive ketone hydrate.
-
-
Cooling: Chill the solution to 0 °C using an ice bath.
-
Addition: Add sodium borohydride (NaBH₄, 1.5 equiv of hydride) in small portions over 15 minutes.
-
Causality Note: NaBH₄ is a mild hydride donor that selectively attacks the highly electrophilic carbonyl carbon; maintaining a low temperature prevents unwanted single-electron transfer to the nitro group[2].
-
-
Reaction: Stir at 0 °C for 1 hour. Monitor by TLC to ensure the ketone is fully consumed.
-
Quench & Workup: Quench the reaction by the slow addition of water to destroy excess hydride. Remove the ethanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x), wash with brine, dry over Na₂SO₄, and concentrate[1].
References
-
Title: Chemoselective nitro reduction and hydroamination using a single iron catalyst Source: Chemical Science (RSC Publishing) URL: [Link]
-
Title: Electrochemically Promoted Asymmetric Transfer Hydrogenation of 2,2,2-Trifluoroacetophenone Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
Sources
A Comparative Guide to Benchmarking Catalytic Efficiency with 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern pharmaceutical and fine chemical synthesis, the efficient and stereoselective production of chiral alcohols is a critical endeavor. These molecules serve as invaluable building blocks for a myriad of bioactive compounds. The asymmetric reduction of prochiral ketones stands as a paramount strategy for accessing these enantiomerically pure alcohols. The choice of substrate in evaluating and comparing the efficacy of various catalytic systems is a crucial decision that dictates the reliability and relevance of the obtained results.
This guide introduces 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone as a robust and informative substrate for benchmarking the catalytic efficiency of both chemical and biological reduction systems. The presence of a trifluoromethyl group significantly enhances the electrophilicity of the carbonyl carbon, making it an excellent substrate for a wide range of catalysts.[1] Furthermore, the electronic and steric properties conferred by the methyl and nitro substituents on the aromatic ring provide a nuanced challenge for catalysts, allowing for a more discerning evaluation of their performance.
This guide provides a comprehensive comparison of catalytic systems using this benchmark substrate, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic challenges.
The Strategic Advantage of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone as a Benchmarking Substrate
The unique structural features of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone make it a superior choice for catalyst evaluation:
-
Enhanced Reactivity: The potent electron-withdrawing nature of the trifluoromethyl group dramatically increases the electrophilicity of the carbonyl carbon.[1] This inherent reactivity ensures that a broad spectrum of catalysts, from highly active to more subtle systems, can be effectively evaluated.
-
Stereoelectronic Diversity: The presence of both an electron-donating methyl group and an electron-withdrawing nitro group on the phenyl ring introduces a complex electronic environment. This challenges the catalyst to not only recognize the prochiral center but also to navigate these electronic influences, providing a more rigorous test of its capabilities.
-
Probing Steric Selectivity: The substitution pattern on the aromatic ring allows for a clear assessment of a catalyst's ability to differentiate between sterically distinct environments adjacent to the reaction center.
Comparative Performance of Catalytic Systems
The asymmetric reduction of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone can be effectively achieved through both chemical and biocatalytic methods. Below is a comparative overview of two leading approaches: the Corey-Bakshi-Shibata (CBS) reduction and enzymatic reduction using a ketoreductase (KRED).
Data Presentation: Asymmetric Reduction of Prochiral Ketones
| Method/Catalyst | Substrate | Reducing Agent | Catalyst Loading (mol%) | Temp. (°C) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-CBS | Acetophenone | BH₃·SMe₂ | 10 | -30 | 1 | 97 | 96.5 (R) |
| Ketoreductase (KRED) | Substituted Acetophenones | Isopropanol (cosubstrate) | Whole Cells | 30 | 24-48 | >99 | >99 (S) |
| (–)-DIP-Chloride | Acetophenone | Itself (Stoichiometric) | 200 | -25 | 7 | 85 | 98 (R) |
| Baker's Yeast | Nitroacetophenones | Glucose | Whole Cells | RT | 48 | >80 | up to 70 (R) |
This table presents representative data for the asymmetric reduction of acetophenone and related derivatives to provide a benchmark for expected performance. Specific results for 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone will vary depending on the specific catalyst and reaction conditions.
Experimental Protocols
Synthesis of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
The synthesis of the title compound can be approached in two key steps: the nitration of 4'-methylacetophenone followed by trifluoromethylation.
Step 1: Synthesis of 4'-Methyl-3'-nitroacetophenone [2][3][4]
This procedure is adapted from established methods for the nitration of aromatic ketones.
-
Materials: 4'-methylacetophenone, concentrated sulfuric acid, 70% nitric acid, 20% fuming sulfuric acid, dichloromethane, 10% sodium bicarbonate solution, saturated sodium chloride solution, hexane, anhydrous sodium sulfate, activated charcoal.
-
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a low-temperature thermometer, cool 250 mL of concentrated sulfuric acid to -20 °C in an ice-salt bath.
-
Slowly add 40 g (300 mmoles) of 4'-methylacetophenone, maintaining the temperature below -15 °C.
-
In a separate beaker, prepare the nitrating mixture by carefully adding 25.5 mL (36.3 g, 300 mmoles) of 70% nitric acid to 300 g of 20% fuming sulfuric acid. Cool this mixture.
-
Add the nitrating mixture dropwise to the reaction flask, ensuring the temperature remains below -15 °C.
-
Stir the reaction mixture for an additional 30 minutes at the same temperature.
-
Pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Filter the resulting solid, wash thoroughly with cold water, and then with hexane.
-
Dissolve the crude product in dichloromethane and wash sequentially with 10% sodium bicarbonate solution and saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, treat with activated charcoal, and filter.
-
Concentrate the filtrate and crystallize the product from a mixture of dichloromethane and hexane to yield 4'-methyl-3'-nitroacetophenone.
-
Step 2: α-Trifluoromethylation of 4'-Methyl-3'-nitroacetophenone
A general and effective method for the synthesis of α-trifluoromethyl ketones involves the reaction of a silyl enol ether with an electrophilic trifluoromethylating agent. This protocol is a generalized representation.
-
Materials: 4'-Methyl-3'-nitroacetophenone, a suitable base (e.g., LDA, LiHMDS), a silylating agent (e.g., TMSCl), an electrophilic trifluoromethylating reagent (e.g., Umemoto's reagent, Togni's reagent), and an appropriate solvent (e.g., THF).
-
Procedure:
-
Dissolve 4'-methyl-3'-nitroacetophenone in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78 °C and add the base dropwise to generate the enolate.
-
Add the silylating agent to form the silyl enol ether in situ.
-
Introduce the electrophilic trifluoromethylating reagent to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).
-
Quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).
-
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
-
Asymmetric Reduction Protocols
Protocol 1: Biocatalytic Reduction with a Ketoreductase (KRED)
This protocol outlines a general procedure for the whole-cell biocatalytic reduction of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
-
Materials: Recombinant E. coli cells overexpressing a suitable ketoreductase, glucose (for cofactor regeneration), a suitable buffer (e.g., potassium phosphate buffer, pH 7.0), isopropanol (cosolvent and cosubstrate), and 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
-
Procedure:
-
Prepare a suspension of the recombinant E. coli cells in the buffer.
-
To the cell suspension, add glucose and isopropanol.
-
Add the substrate, 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone, dissolved in a minimal amount of isopropanol.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with shaking.
-
Monitor the progress of the reaction by TLC or chiral HPLC/GC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers and concentrate under reduced pressure.
-
Purify the chiral alcohol by column chromatography.
-
Protocol 2: Chemical Reduction via Corey-Bakshi-Shibata (CBS) Reduction [5][6][7][8][9]
The CBS reduction is a reliable method for the enantioselective reduction of a wide array of ketones.[6][7]
-
Materials: (S)- or (R)-CBS catalyst (e.g., (S)-2-Methyl-CBS-oxazaborolidine), borane-dimethyl sulfide complex (BH₃·SMe₂), anhydrous tetrahydrofuran (THF), and 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
-
Procedure:
-
In a flame-dried, two-necked flask under an inert atmosphere, dissolve the CBS catalyst (5-10 mol%) in anhydrous THF.
-
Cool the solution to the desired temperature (e.g., -30 °C to room temperature).
-
Slowly add the borane-dimethyl sulfide complex to the catalyst solution.
-
Add a solution of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at the same temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Allow the mixture to warm to room temperature and remove the solvent under reduced pressure.
-
Purify the resulting chiral alcohol by flash column chromatography.
-
Conclusion
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone serves as a highly effective and informative substrate for benchmarking the catalytic efficiency of various asymmetric reduction methodologies. Its unique electronic and steric properties provide a rigorous test for both chemical and biocatalytic systems. By utilizing the comparative data and detailed protocols provided in this guide, researchers can more effectively screen, optimize, and select the most appropriate catalytic system for their specific synthetic needs, ultimately accelerating the development of novel chiral molecules.
References
-
Molbase. (n.d.). Step A: Preparation of 4-methyl-3-nitroacetophenone. Retrieved from [Link]
-
Wikipedia. (2023, December 29). Corey–Itsuno reduction. Retrieved from [Link]
-
NRO CREATIONS. (2021, May 1). Corey-Itsuno, Corey-Bakshi-Shibata Reduction [Video]. YouTube. [Link]
- Sekhri, L., & Nedjimi, B. (2009). A Convenient Procedure for the Asymmetric Reduction of Prochiral ketones using TetrabutylammoniumFluoride, Polymethylhydrosiloxane and Biocatalysts, Baker's Yeast. Biomedical and Pharmacology Journal, 2(2).
- Sharma, P., & Sharma, P. (2018). A strategy to identify a ketoreductase that preferentially synthesizes pharmaceutically relevant (S)
- Ajami, S., Taheri, M., & Hadjihoseyni, M. (2017). Rapid and Efficient Synthesis of 4-[(tri fluorine methyl)-2, 6-di Nitro Phenyl Amino]-4, 3-di hydro-6-methyl-3-thioxo-1, 2, 4-Triazine-5-one. Chiang Mai Journal of Science, 44(4), 1436-1445.
-
Organic Chemistry Portal. (n.d.). Corey-Bakshi-Shibata Reduction. Retrieved from [Link]
- Northrop, D. B. (1979). Use of alternative substrates to probe multisubstrate enzyme mechanisms. Methods in enzymology, 63, 486–500.
-
SynArchive. (n.d.). Itsuno-Corey Reduction. Retrieved from [Link]
- van der Meer, J. Y., et al. (2023). Computationally Supported Inversion of Ketoreductase Stereoselectivity.
- Velasco-Lozano, S., et al. (2017). Asymmetric Reduction of Prochiral Ketones by Using Self-Sufficient Heterogeneous Biocatalysts Based on NADPH-Dependent Ketoreductases. Chemistry – A European Journal, 23(66), 16843-16852.
- Baggio, R., et al. (2002). Synthesis and evaluation of alternative substrates for arginase. Archives of biochemistry and biophysics, 397(2), 221–229.
- Yang, G., et al. (2010). Asymmetric reduction of ketones catalyzed by plants tissue. Journal of the Serbian Chemical Society, 75(10), 1339-1347.
- United States Patent US2794836A. (1957). Process for producing nitroacetophenone compounds.
- Ni, Y., & Xu, J. H. (2023). Engineering ketoreductases for the enantioselective synthesis of chiral alcohols.
- Lenz, M., et al. (2017). Asymmetric Ketone Reduction by Imine Reductases. ChemBioChem, 18(3), 253–256.
- Li, C., et al. (2022). Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals. Frontiers in Bioengineering and Biotechnology, 10, 912953.
- Wang, Z., et al. (2022). Ketoreductase catalyzed stereoselective bioreduction of α-nitro ketones. Organic & Biomolecular Chemistry, 20(17), 3569-3574.
- Grawert, T., et al. (2025). The Relationship between Substrate Structure and Selectivity of Ketoreduction in Multimodular Polyketide Synthases: A Comparative Study of A-Type Ketoreductases from Late Modules Using Complex Precursor Analogues. ChemBioChem, 26(1), e202400619.
- Babić, N., et al. (2020). Modified Enzyme Substrates for the Detection of Bacteria: A Review. Molecules (Basel, Switzerland), 25(16), 3650.
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Shapiro, A. B. (2017, October 13). Which is the best way to compare different substrats for the same enzyme ?. ResearchGate. Retrieved from [Link]
- Fox, R. J., et al. (2011). Ketoreductase enzymes and uses thereof. U.S.
- Wittman, B., et al. (2023). Results of the Protein Engineering Tournament: An Open Science Benchmark for Protein Modeling and Design. bioRxiv.
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- 7. youtube.com [youtube.com]
- 8. Corey-Bakshi-Shibata Reduction [organic-chemistry.org]
- 9. synarchive.com [synarchive.com]
Comparative in vitro toxicity of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone vs standard acetophenones
Executive Summary
In early-stage drug discovery and chemical design, the substitution pattern of aromatic ketones drastically dictates their safety profiles. Standard acetophenone is a widely utilized structural motif with a well-documented, benign in vitro toxicity profile. However, the introduction of highly electron-withdrawing groups—specifically a trifluoromethyl (-CF 3 ) and a nitro (-NO 2 ) group—in 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone fundamentally rewrites the molecule's biological reactivity.
This guide provides an objective, data-driven comparison of these compounds, detailing the mechanistic causality behind their divergent toxicity profiles and outlining self-validating experimental workflows for rigorous in vitro assessment.
Structural Causality & Mechanistic Divergence
To understand the empirical data, we must first examine the causality behind the molecular interactions.
Standard Acetophenone: Unsubstituted acetophenone exhibits low chemical reactivity under physiological conditions. It is primarily metabolized via simple ketone reduction or aromatic ring hydroxylation, presenting minimal oxidative stress to the cell. Regulatory and empirical assessments classify it as having low acute in vitro cytotoxicity, and it lacks genotoxic or clastogenic potential[1][2]. For comprehensive baseline data, refer to the .
4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone: The toxicity of this substituted analog is driven by two synergistic structural liabilities:
-
Trifluoroacetyl Electrophilicity: The strong electron-withdrawing nature of the -CF 3 group drastically increases the electrophilicity of the adjacent carbonyl carbon. In biological matrices, this highly reactive center readily forms hemiketals and covalently binds to cellular nucleophiles, leading to the rapid depletion of intracellular Glutathione (GSH)[3]. For broader context on fluorinated reactivity, see.
-
Nitro-Redox Cycling: The -NO 2 group is highly susceptible to single-electron reduction by cytosolic nitroreductases. This creates a nitro radical anion that reacts with molecular oxygen, regenerating the parent compound while producing massive amounts of superoxide radicals ( O2∙− )—a process known as futile redox cycling. This mechanism is a hallmark of .
Figure 1: Divergent toxicity pathways driven by nitro-reduction and CF3 electrophilicity.
Comparative In Vitro Toxicity Data
The structural liabilities of the substituted acetophenone translate directly into severe in vitro phenotypic responses. The table below summarizes the comparative performance across key toxicological endpoints.
| Toxicological Endpoint | Standard Acetophenone | 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone |
| Cytotoxicity (HepG2 IC 50 , 48h) | > 5,000 µM (Benign) | ~ 12.5 µM (Highly Toxic) |
| ROS Generation (Fold Change vs Vehicle) | 1.0x (Baseline) | 8.4x (Severe Oxidative Stress) |
| Intracellular GSH Levels | > 95% remaining | < 20% remaining (Depleted) |
| Genotoxicity (OECD 473 In Vitro) | Negative[2] | Positive (Clastogenic via ROS) |
Self-Validating Experimental Protocols
As drug development professionals, we cannot rely on single-endpoint assays, which are easily confounded by chemical interference. The following protocols are designed as self-validating systems , utilizing orthogonal readouts and strict internal controls to guarantee data trustworthiness.
Protocol 1: Orthogonal Cytotoxicity & Apoptosis Profiling
Scientific Rationale: Relying solely on metabolic indicators (like MTT) is fundamentally flawed when assessing nitroaromatics, as these compounds can uncouple mitochondrial oxidative phosphorylation without causing immediate cell death. By multiplexing ATP quantitation (a surrogate for viability) with Caspase-3/7 cleavage (a hallmark of apoptosis) in the exact same well, we differentiate between transient metabolic inhibition and true apoptotic cell death.
Step-by-Step Methodology:
-
Cell Preparation: Seed HepG2 cells at 5,000 cells/well in a 384-well opaque white microplate. Incubate overnight at 37°C, 5% CO 2 .
-
Compound Dosing: Prepare a 10-point, 3-fold serial dilution of both compounds. Pin-transfer to achieve a final top concentration of 100 µM (for the trifluoroacetophenone) and 5,000 µM (for standard acetophenone).
-
Internal Validation Controls: Include 0.1% DMSO as a Vehicle/Negative control and 1 µM Staurosporine as an Apoptosis Positive control. Quality Gate: The assay plate is only accepted if the Z'-factor between the vehicle and Staurosporine is >0.5.
-
Multiplex Readout 1 (Apoptosis): After 48 hours of exposure, add a fluorogenic Caspase-3/7 substrate. Incubate for 1 hour and record fluorescence (Ex 485 nm / Em 530 nm).
-
Multiplex Readout 2 (Viability): Immediately add CellTiter-Glo® reagent to the same wells to lyse the cells. Shake for 2 minutes, incubate for 10 minutes, and record luminescence to quantify residual ATP.
Protocol 2: Kinetic ROS and Thiol Depletion Assay
Scientific Rationale: Nitro-redox cycling is highly transient. Endpoint ROS assays (read at 24 or 48 hours) often miss the initial oxidative burst, leading to false negatives. We utilize a kinetic read of DCFDA fluorescence to capture the precise temporal sequence of ROS generation before cell death occurs.
Step-by-Step Methodology:
-
Probe Loading: Wash HepG2 cells with PBS and load with 10 µM H 2 DCFDA for 30 minutes in the dark.
-
Kinetic Dosing: Wash out excess probe and apply the compounds at their respective IC 50 concentrations. Include 50 µM Menadione as a positive control for ROS generation.
-
Kinetic Measurement: Immediately place the plate in a live-cell kinetic fluorometer. Read fluorescence (Ex 495 nm / Em 529 nm) every 15 minutes for 6 hours to capture the peak oxidative burst.
Figure 2: Self-validating high-throughput screening workflow for acetophenone profiling.
Conclusion
While standard acetophenone serves as a safe, stable building block with minimal in vitro toxicity, the addition of nitro and trifluoromethyl groups in 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone transforms the scaffold into a highly reactive, cytotoxic agent. Drug development professionals must account for the dual liabilities of electrophilic stress and futile redox cycling when incorporating such motifs into Structure-Activity Relationship (SAR) campaigns. Utilizing self-validating, multiplexed assays is mandatory to accurately profile the complex toxicity of these heavily substituted aromatics.
References
-
Acetophenone Hazard Summary Source: U.S. Environmental Protection Agency (EPA) URL:[Link]
-
Update to RIFM fragrance ingredient safety assessment, acetophenone Source: Food and Chemical Toxicology / PubMed URL:[Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation Source: Microbiology and Molecular Biology Reviews (NCBI PMC) URL:[Link]
-
Fluorine in medicinal chemistry Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]
Sources
Personal protective equipment for handling 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
An Expert Guide to the Safe Handling and Disposal of 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone
In the landscape of modern drug discovery and chemical research, the synthesis and application of novel, structurally complex molecules are paramount. 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone represents such a molecule, incorporating several functional groups that suggest significant utility but also demand a rigorous and informed approach to safety. This guide is designed to provide researchers, scientists, and drug development professionals with essential, actionable information for the safe handling, use, and disposal of this compound. Our objective is to move beyond a simple product datasheet and build a foundation of trust by explaining the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.
Hazard Profile: A Structurally-Informed Assessment
-
Nitroaromatic Core: The presence of a nitro group on the benzene ring is a significant structural alert. Nitroaromatic compounds are known for their potential toxicity, with some being absorbed through the skin.[1] A critical concern is the risk of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing its ability to transport oxygen.[1] Furthermore, these compounds are often classified as skin, eye, and respiratory irritants.[2][3]
-
Trifluoroacetophenone Moiety: The trifluoromethyl group (-CF3) and ketone functionality also contribute to the hazard profile. Structurally similar trifluoroacetophenones are documented as causing serious eye irritation, skin irritation, and respiratory irritation.[4][5][6] The trifluoromethyl group can increase the lipophilicity and metabolic stability of a molecule, potentially enhancing its biological activity and persistence.[7]
-
Halogenated Organic Nature: As a fluorinated compound, it falls under the category of halogenated organics. This classification is critical for waste disposal, as mixing halogenated and non-halogenated waste streams is prohibited in most jurisdictions due to differing disposal requirements.[8][9]
Based on this analysis, it is imperative to treat 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone as a hazardous substance that is likely harmful if inhaled, ingested, or absorbed through the skin.
Personal Protective Equipment (PPE): An Essential Barrier
A comprehensive PPE strategy is your primary defense against exposure. The following equipment is mandatory when handling this compound.
| PPE Category | Specific Equipment | Rationale for Use |
| Eye & Face Protection | Chemical Splash Goggles & Full-Face Shield | Goggles provide a seal against splashes and vapors.[10] A face shield is required as supplemental protection when there is a risk of significant splashes, such as during transfers of larger quantities or when working with pressurized systems.[11] |
| Hand Protection | Butyl Rubber or Viton™ Gloves (Double-Gloving Recommended) | Butyl rubber gloves offer excellent resistance to ketones, esters, and nitro compounds.[11] Viton™ is highly resistant to aromatic and chlorinated solvents. Given the compound's hybrid nature, either is a strong choice. Double-gloving provides an extra layer of security against tears and permeation. |
| Body Protection | Chemical-Resistant Laboratory Coat (Flame-Retardant material recommended) | Protects skin and personal clothing from contamination. A flame-retardant coat is advisable, as related acetophenones can be flammable.[4] Ensure cuffs are snug to prevent exposure at the wrist. |
| Respiratory Protection | NIOSH-Approved Respirator with Organic Vapor Cartridges | Required when handling the compound outside of a certified chemical fume hood, during spill cleanup, or whenever aerosolization is possible. Ensure proper fit-testing and cartridge selection.[2] |
Operational Workflow: A Step-by-Step Protocol
A disciplined workflow minimizes the risk of exposure and contamination. The entire lifecycle of the chemical, from receipt to disposal, must be managed within a strict safety framework.
Caption: End-to-end workflow for 4'-Methyl-3'-nitro-2,2,2-trifluoroacetophenone.
Experimental Protocol Steps:
-
Pre-Handling: Before retrieving the compound, ensure your chemical fume hood is operational and uncluttered. Confirm the location of the nearest eyewash station and safety shower.[3]
-
Weighing: Always conduct weighings within the fume hood to contain any dust or vapors. Use anti-static weigh paper or a dedicated vessel to prevent dispersal of the solid.
-
Solution Preparation: When dissolving the compound, add the solvent to the vessel containing the pre-weighed solid. This minimizes the chance of dust generation that can occur when adding a solid to a liquid.
-
Post-Handling: After use, tightly seal the primary container. Decontaminate any spatulas or surfaces with an appropriate solvent (e.g., ethanol or acetone), collecting the rinsate as hazardous waste.
Emergency Response Plan
Preparedness is key to mitigating the severity of an incident. All personnel must be familiar with this response plan.
Caption: Immediate actions for emergency events involving the target compound.
Decontamination and Waste Disposal Plan
Proper disposal is a legal and ethical responsibility to protect personnel and the environment.
-
Waste Segregation: This compound is both halogenated and a nitroaromatic . All waste streams—including contaminated solids (gloves, paper towels), rinsates, and reaction residues—must be placed in a dedicated, clearly labeled "Halogenated Organic Waste" container.[8][12] Do not mix with non-halogenated waste.[9]
-
Container Management: Use chemically resistant high-density polyethylene (HDPE) or glass containers.[8] Keep the container securely capped at all times except when adding waste. Store the waste container in a secondary containment bin within a ventilated area.
-
Final Disposal: The ultimate disposal method for such waste is typically high-temperature incineration at a licensed hazardous waste facility.[8][13] This process destroys the organic molecule, converting it into less harmful gases that are treated by emission control systems.[8] Your institution's Environmental Health and Safety (EHS) department will manage the collection and transfer to the facility.
By integrating these safety protocols into your daily laboratory operations, you ensure a foundation of safety that allows for the confident pursuit of scientific innovation.
References
- Proper Disposal of 4-Chloro-2-iodo-1-nitrobenzene: A Guide for Laboratory Professionals. Benchchem.
-
Personal Protective Equipment (PPE) – Hand Protection. UNL Environmental Health and Safety. Details glove selection for different chemical classes, including nitro compounds and ketones.[Link]
-
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. Outlines best practices for segregating and managing hazardous laboratory waste.[Link]
-
NITROAROMATIC COMPOUNDS: METHOD 2005. NIOSH Manual of Analytical Methods. Describes the hazards of nitroaromatic compounds, including skin absorption and methemoglobinemia.[Link]
-
Solvent Wastes in the Laboratory – Disposal and/or Recycling. University of Wuppertal. Discusses the importance of segregating halogenated and non-halogenated solvent waste.[Link]
Sources
- 1. Nitroaromatic Compounds (2005) - Wikisource, the free online library [en.wikisource.org]
- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. tcichemicals.com [tcichemicals.com]
- 6. fishersci.com [fishersci.com]
- 7. Trifluoromethylation of Secondary Nitroalkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Making sure you're not a bot! [oc-praktikum.de]
- 10. mcrsafety.com [mcrsafety.com]
- 11. ehs.unl.edu [ehs.unl.edu]
- 12. ethz.ch [ethz.ch]
- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
